AZD-3199
Beschreibung
Eigenschaften
CAS-Nummer |
925243-19-2 |
|---|---|
Molekularformel |
C32H42N4O4S |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide |
InChI |
InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39) |
InChI-Schlüssel |
ZVULMJYRVAVKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-3199; AZD 3199; AZD3199. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis of AZD-3199: A Technical Guide to its Pathway and Challenges
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-3199 is a potent and ultra-long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its complex molecular architecture, featuring a 4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazole core linked to a flexible diamine sidechain and a naphthyl-ethoxy-propanamide moiety, presents a multi-faceted synthetic challenge. This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, based on analogous reactions described in the patent literature. It will also delve into the potential challenges associated with this synthesis and provide proposed experimental protocols for key steps.
Introduction
The development of effective long-acting β2-agonists (LABAs) and ultra-long-acting β2-agonists (uLABAs) is a cornerstone of modern respiratory therapy. This compound, with its intricate structure, is designed for high potency and prolonged duration of action. Understanding its synthesis is crucial for researchers involved in the discovery and development of novel respiratory therapeutics. The IUPAC name for this compound is N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide. This guide will deconstruct the synthesis of this molecule into a logical sequence of reactions.
Proposed Synthesis Pathway
The synthesis of this compound can be logically divided into the preparation of three key intermediates, followed by their sequential coupling. The proposed pathway is based on the general methodologies disclosed in patent WO2006056471A1, which covers 5-hydroxy-benzothiazole derivatives with β2-adrenoreceptor agonist activity.
The overall retrosynthetic analysis suggests the disconnection of the molecule into three primary building blocks:
-
Fragment A: 7-(2-aminoethyl)-4-hydroxy-2,3-dihydro-1,3-benzothiazol-2-one
-
Fragment B: N-(2-(diethylamino)ethyl)-N'-(2-aminoethyl)ethane-1,2-diamine
-
Fragment C: 3-(2-(naphthalen-1-yl)ethoxy)propanoic acid
The forward synthesis would then involve the coupling of these fragments.
Key Stages of Synthesis
Stage 1: Synthesis of Fragment A - 7-(2-aminoethyl)-4-hydroxy-2,3-dihydro-1,3-benzothiazol-2-one
The synthesis of the benzothiazolone core is a critical part of the overall pathway. A plausible route is outlined below:
Caption: Proposed synthesis of the benzothiazolone core (Fragment A).
Stage 2: Synthesis of Fragment B - N-(2-(diethylamino)ethyl)-N'-(2-aminoethyl)ethane-1,2-diamine
This diamine linker can be prepared through a series of alkylation and protection/deprotection steps.
Caption: Proposed synthesis of the diamine linker (Fragment B).
Stage 3: Synthesis of Fragment C - 3-(2-(naphthalen-1-yl)ethoxy)propanoic acid
This side chain can be synthesized from commercially available starting materials.
Caption: Proposed synthesis of the side chain acid (Fragment C).
Stage 4: Assembly of the Final Molecule
The final assembly involves the sequential coupling of the three fragments.
Caption: Final assembly of this compound from the key fragments.
Quantitative Data Summary
The following table summarizes the estimated yields for each key step, based on analogous reactions found in the patent literature for similar compounds. Actual yields may vary.
| Step | Reactants | Product | Estimated Yield (%) |
| Fragment A Synthesis | |||
| Nitration | Protected 1-bromo-2,5-difluorobenzene derivative | Nitrated intermediate | 70-85 |
| Nucleophilic Substitution | Nitrated intermediate, N-Boc-ethanolamine | Aminoethyl substituted intermediate | 60-75 |
| Nitro Reduction | Nitro intermediate | Amino intermediate | 85-95 |
| Thiazolone Formation | Amino intermediate, Thiophosgene equivalent | Protected Fragment A | 50-65 |
| Deprotection | Protected Fragment A | Fragment A | 80-90 |
| Fragment B Synthesis | |||
| Monoprotection | N,N-diethylethylenediamine | Mono-Boc protected diamine | 75-85 |
| Alkylation | Mono-Boc protected diamine, N-(2-bromoethyl)phthalimide | Fully protected diamine | 65-80 |
| Deprotection | Fully protected diamine | Fragment B | 70-80 |
| Fragment C Synthesis | |||
| Michael Addition | 1-Naphthaleneethanol, tert-butyl acrylate | Ester intermediate | 80-90 |
| Hydrolysis | Ester intermediate | Fragment C | 90-98 |
| Final Assembly | |||
| Reductive Amination/Alkylation | Fragment A, Fragment B precursor | Intermediate 1 | 55-70 |
| Amide Coupling | Intermediate 1, Fragment C | This compound | 70-85 |
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key coupling steps. These are illustrative and would require optimization.
Reductive Amination of Fragment A with a Precursor of Fragment B
-
To a solution of Fragment A (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the aldehyde precursor of Fragment B (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.
Amide Coupling of Intermediate 1 and Fragment C
-
To a solution of Fragment C (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) is added a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
A solution of Intermediate 1 (1.0 eq) in the same solvent is added to the reaction mixture.
-
The reaction is stirred at room temperature overnight or until completion is observed by TLC or LC-MS.
-
The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude this compound is purified by flash column chromatography or preparative HPLC to yield the final product.
Challenges in Synthesis
The synthesis of a complex molecule like this compound is not without its challenges. Potential difficulties include:
-
Regioselectivity: During the synthesis of the benzothiazolone core, controlling the regioselectivity of the nitration and subsequent nucleophilic substitution reactions is critical to obtain the desired isomer.
-
Protection/Deprotection Strategy: The multiple amine functionalities in the molecule necessitate a robust and orthogonal protection/deprotection strategy to avoid side reactions. The choice of protecting groups and the conditions for their removal must be carefully considered to ensure the stability of the rest of the molecule.
-
Purification: The final product and several intermediates are likely to be polar, high molecular weight compounds, which can make purification by standard chromatographic techniques challenging. The presence of multiple basic nitrogen atoms can also lead to tailing on silica gel. Reverse-phase chromatography may be required.
-
Scalability: Scaling up this multi-step synthesis for industrial production would present significant challenges in terms of cost of reagents, reaction efficiency, and the need for robust and reproducible purification methods.
-
Stereochemistry: Although this compound is achiral, related β2-agonists often have chiral centers. If chiral analogs were to be synthesized, the control of stereochemistry would be a major challenge.
Signaling Pathway of this compound
As a β2-adrenergic receptor agonist, this compound elicits its therapeutic effect by activating a well-defined signaling cascade within airway smooth muscle cells, leading to bronchodilation.
Caption: The β2-adrenergic receptor signaling pathway activated by this compound.
Conclusion
The synthesis of this compound is a complex undertaking that requires careful planning and execution of a multi-step reaction sequence. This guide has outlined a plausible synthetic pathway, drawing upon established chemical principles and related examples in the patent literature. The primary challenges lie in achieving high regioselectivity, implementing an effective protection/deprotection strategy, and developing robust purification methods. A thorough understanding of both the synthetic route and the underlying biological mechanism of action is essential for researchers working to develop the next generation of respiratory therapeutics. The provided diagrams and proposed protocols offer a solid foundation for further investigation and optimization in the laboratory.
AZD-3199: A Technical Guide on β2-Adrenergic Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-3199 is a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of the binding affinity and selectivity of this compound for the β2-adrenergic receptor. It includes a summary of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of respiratory drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its high potency and selectivity for the human β2-adrenergic receptor.
Table 1: Potency of this compound at the Human β2-Adrenergic Receptor
| Parameter | Value | Reference |
| pEC50 | 7.9 ± 0.12 | [1] |
| EC50 (nM) | 12.6 | Calculated from pEC50 |
Table 2: Selectivity of this compound for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | Selectivity vs. β2-AR (fold) | Reference |
| β1-Adrenergic Receptor | >1500 | [1] |
| β3-Adrenergic Receptor | >1500 | [1] |
Note: The precise Ki or IC50 values for β1 and β3 receptors were not publicly available. The selectivity is reported as greater than 1500-fold based on the available literature.
Experimental Protocols
The following sections describe representative, detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of β2-adrenergic receptor agonists like this compound. While the specific protocols for this compound from the primary literature were not fully accessible, these methods represent the standard in the field.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1, β2, and β3-adrenergic receptors, typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the human receptor subtypes.
Objective: To quantify the affinity of a test compound for β-adrenergic receptor subtypes.
Materials:
-
Cells: CHO cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenergic receptor antagonist.
-
Non-specific binding control: Propranolol (a non-selective β-adrenergic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Cell harvesting equipment.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the CHO cell lines expressing the respective β-adrenergic receptor subtypes to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup (for whole-cell binding):
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
-
Competition Binding:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-CGP 12177 (typically at or below its Kd for the receptor subtype).
-
Increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
-
Add the prepared cell membranes or incubate directly with the whole cells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor, typically performed in human bronchial smooth muscle cells (hBSMCs) or a recombinant cell line.
Objective: To determine the potency (EC50) and efficacy of a test compound as a β2-adrenergic receptor agonist.
Materials:
-
Cells: Primary hBSMCs or a cell line stably expressing the human β2-adrenergic receptor.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP detection kit: (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
96-well plates.
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells into 96-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Stimulation:
-
Prepare serial dilutions of the test compound (this compound) and a reference agonist (e.g., isoproterenol).
-
Add the diluted compounds to the respective wells.
-
Include a vehicle control (buffer only).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Determine the Emax (the maximum response produced by the compound) relative to the reference full agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and the general workflows for the experimental protocols described above.
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
The Pharmacological Profile of AZD-3199: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of AZD-3199, an investigational ultra-long-acting β2-adrenergic receptor agonist (uLABA). The data herein is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers in the fields of respiratory drug discovery and development.
Introduction
This compound is a novel inhaled β2-adrenergic receptor agonist that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a uLABA, its pharmacological profile is characterized by a rapid onset and an extended duration of action. This document summarizes the key preclinical data, including its in vitro potency, selectivity, and functional activity in relevant animal models of bronchoconstriction. Detailed experimental protocols and a schematic of the underlying signaling pathway are also provided to facilitate a deeper understanding of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound from preclinical evaluations.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Species | Reference |
| pEC₅₀ | Human β2 Adrenergic Receptor | 7.9 ± 0.12 | Human (recombinant) | [1] |
| Selectivity | β1 Adrenergic Receptor | >1500-fold vs. β2 | Human (recombinant) | [1] |
| Selectivity | β3 Adrenergic Receptor | >1500-fold vs. β2 | Human (recombinant) | [1] |
Table 2: Functional Activity of this compound in Preclinical Models
| Model | Parameter | This compound | Comparator(s) | Species | Reference |
| Isolated Guinea Pig Trachea | Onset of Action | Rapid | Comparable to formoterol | Guinea Pig | [1] |
| Isolated Guinea Pig Trachea | Intrinsic Activity | Full Agonist | Comparable to indacaterol and formoterol | Guinea Pig | [1] |
| Histamine-Induced Bronchoconstriction | Duration of Action | Prolonged | - | Guinea Pig | [1] |
Experimental Protocols
In Vitro Isolated Guinea Pig Tracheal Ring Assay
This assay is a standard method for evaluating the relaxant properties of β2-adrenergic receptor agonists on airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs (250-700 g) are euthanized by a blow to the head followed by exsanguination. The trachea is immediately dissected and placed in a Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.66, NaHCO₃ 25.0, and glucose 11.1). The solution is maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[2][3] The trachea is cleaned of adherent connective tissue and cut into rings, each 4-5 mm in length.[3]
-
Mounting: Each tracheal ring is suspended between two stainless-steel hooks in a 10 mL organ bath filled with the Krebs-Henseleit solution. One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer to record changes in muscle tension.[2][3]
-
Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the buffer solution is changed every 15 minutes.[3] Following equilibration, the tissues are pre-contracted with a submaximal concentration of a contractile agent, typically methacholine or histamine (e.g., 1x10⁻⁵ M histamine), to induce a stable tonic contraction.[4]
-
Compound Administration and Data Analysis: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference agonist to the organ bath. The resulting relaxation is measured as a percentage of the maximal relaxation induced by a high concentration of a standard β2-agonist like isoprenaline (e.g., 3x10⁻⁶ M).[4] The pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the bronchoprotective effects of compounds in a live animal model.
Methodology:
-
Animal Preparation: Conscious male Hartley guinea pigs are used. Changes in respiratory pressure and rate are recorded using a whole-body plethysmograph.[4]
-
Induction of Bronchoconstriction: Bronchoconstriction is induced by challenging the animals with an aerosolized solution of histamine. The concentration of histamine required to produce a significant bronchospasm is predetermined.[4]
-
Compound Administration: this compound or a vehicle control is administered to the animals prior to the histamine challenge. The route of administration for inhaled compounds like this compound is typically intratracheal.
-
Measurement of Bronchoprotection: The primary endpoint is the ability of the test compound to inhibit or reverse the histamine-induced bronchoconstriction. This can be quantified by measuring the increase in the concentration of histamine required to induce bronchospasm or by recording the changes in pulmonary inflation pressure.[4][5] The duration of action is determined by challenging the animals with histamine at various time points after compound administration.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle
The binding of this compound to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway in Bronchodilation.
Experimental Workflow for In Vitro Tracheal Ring Assay
The following diagram illustrates the key steps in the isolated guinea pig tracheal ring assay.
Caption: Workflow for Isolated Guinea Pig Tracheal Ring Assay.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and highly selective β2-adrenergic receptor agonist. Its rapid onset and long duration of action in functional preclinical models of airway smooth muscle relaxation suggest its potential as a once-daily inhaled therapy for obstructive lung diseases. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working on the development of novel bronchodilators. Further investigation into the clinical translation of these promising preclinical findings is warranted.
References
- 1. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-3199: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of AZD-3199, a potent and long-acting β2 adrenergic receptor agonist. The information is compiled to assist researchers and drug development professionals in handling, formulating, and analyzing this compound.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C32H42N4O4S.[1] It is available as a free base and as a dihydrobromide salt. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C32H42N4O4S | [1] |
| Molecular Weight | 578.77 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Purity | >98% | N/A |
Solubility Characteristics
Currently, detailed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively available in the public domain. The available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1] For research purposes, stock solutions are typically prepared in DMSO.
Table 2.1: Qualitative Solubility of this compound
| Solvent | Solubility | Concentration |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified |
Experimental Protocol for Solubility Determination
A standard experimental approach to quantitatively determine the solubility of a compound like this compound involves the shake-flask method, followed by analysis using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (free base or salt form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.
-
Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.
-
Sample Preparation: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.
Stability Profile
The stability of a drug substance is a critical factor in its development and formulation. While specific forced degradation studies for this compound are not publicly available, general storage recommendations provide insight into its stability.
Table 3.1: Recommended Storage Conditions and Stability of this compound
| Condition | Temperature | Duration | Shelf Life |
| Short-term | 0 - 4°C | Days to weeks | Not specified |
| Long-term | -20°C | Months to years | >2 years if stored properly[1] |
It is also recommended to store the compound in a dry and dark environment.[1] Stock solutions in DMSO can be stored at 0 - 4°C for the short term and at -20°C for the long term.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. A typical forced degradation study for this compound would involve the following conditions:
Objective: To investigate the degradation of this compound under various stress conditions and identify the resulting degradation products.
Methodology:
-
Acidic Hydrolysis: this compound solution is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: this compound solution is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: this compound solution and solid drug are exposed to UV and visible light in a photostability chamber.
For each condition, samples are collected at various time points and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.
Mechanism of Action and Signaling Pathway
This compound is a β2 adrenergic receptor agonist.[1][2] Its therapeutic effect, particularly in the context of respiratory diseases like asthma and COPD, is derived from its ability to relax the smooth muscle of the airways. This is achieved through the activation of the β2 adrenergic receptor signaling pathway.
Upon binding of this compound to the β2 adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gs protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
References
AZD-3199: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its high potency and selectivity for the β2-adrenoceptor, with a prolonged duration of action. The compound progressed to Phase II clinical trials, where it showed a long pharmacokinetic half-life and was generally well-tolerated. However, the development of this compound was ultimately discontinued. This document provides a comprehensive technical overview of the discovery and development history of this compound, summarizing available data, outlining key experimental methodologies, and visualizing relevant pathways and processes.
Introduction
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and COPD. The β2-adrenergic receptor, a G-protein coupled receptor, is a key target for these therapies. Agonism of this receptor leads to relaxation of airway smooth muscle and subsequent bronchodilation. The evolution of β2-agonists has progressed from short-acting (SABAs) to long-acting (LABAs) and ultra-long-acting β2-agonists (uLABAs), with the goal of providing once-daily dosing and improved patient compliance. This compound was developed as a potential once-daily inhaled uLABA.[1]
Discovery and Preclinical Development
Lead Optimization and In Vitro Pharmacology
This compound emerged from a lead optimization program at AstraZeneca aimed at identifying novel, potent, and selective β2-adrenoceptor agonists with a prolonged duration of action. While specific binding affinity (Ki) and functional potency (EC50) values for this compound at human β-adrenoceptors are not publicly available, preclinical studies have described it as having high potency and selectivity as a β2-agonist in vitro.[1]
Table 1: Preclinical In Vitro Data for this compound (Qualitative)
| Parameter | Result |
| β2-adrenoceptor Binding Affinity | High Affinity |
| β2-adrenoceptor Functional Potency | High Potency |
| Selectivity for β2-adrenoceptor | High Selectivity |
Preclinical In Vivo Pharmacology
The preclinical development of this compound involved evaluation in various animal models to assess its efficacy and duration of action.
This compound was evaluated in guinea pig models of histamine-induced bronchoconstriction. These studies confirmed its bronchodilatory effects and demonstrated a prolonged duration of action in vivo.[2]
The relaxant effect of this compound was also assessed on isolated human bronchial rings, providing evidence of its potential efficacy in human airways.[2]
Clinical Development
This compound progressed into clinical development to evaluate its pharmacokinetics, safety, and efficacy in healthy volunteers and patients with asthma and COPD.
Phase I Clinical Trials
Phase I studies in healthy volunteers investigated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
Table 2: Summary of Key Phase I Clinical Trials
| Study Identifier | Population | Study Design | Key Findings |
| NCT01222442 | Healthy Male Volunteers | Single-dose, crossover | Assessed the effect on cardiac electrical activity.[1] |
| Not specified | Healthy Caucasian and Japanese Males | Single and multiple ascending dose | Investigated safety, tolerability, and pharmacokinetics.[1][3] |
Phase II Clinical Trials
Phase II trials were designed to assess the efficacy and safety of this compound in patients with asthma and COPD.
Table 3: Summary of Key Phase II Clinical Trials
| Study Identifier | Population | Study Design | Key Findings |
| NCT00736489 | Patients with Asthma | Single-dose, crossover vs. formoterol and placebo | This compound produced 24-hour bronchodilation and was well tolerated.[4] |
| Not specified | Patients with COPD | Not specified | Investigated efficacy and safety in a COPD population.[1][3] |
Pharmacokinetics
Clinical pharmacokinetic studies revealed that inhaled this compound is rapidly absorbed into the systemic circulation, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[1][3] A key characteristic of this compound is its very long terminal half-life.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Population |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Healthy Volunteers and Patients with Asthma/COPD[1][3] |
| Terminal Half-life (t1/2) | Up to 142 hours | Healthy Caucasian Males[1][3] |
| Pharmacokinetics | Dose-proportional and time-independent | Healthy Volunteers and Patients with Asthma/COPD[1][3] |
| Systemic Availability | Similar in healthy subjects and patients with asthma; lower in patients with COPD. | Healthy Volunteers and Patients with Asthma/COPD[1][3] |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The observed side effects were consistent with the known class effects of β2-agonists and were generally mild.[1][4]
Discontinuation of Development
Despite promising early-phase data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by AstraZeneca.
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are proprietary to AstraZeneca and are not publicly available. The following sections describe representative methodologies for the key types of experiments performed during its development.
β-Adrenoceptor Binding Assay (Representative Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound for β1, β2, and β3-adrenoceptors.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing human β1, β2, or β3-adrenoceptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]
-
cAMP Functional Assay (Representative Protocol)
-
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a β-adrenoceptor agonist.
-
Methodology:
-
Use whole cells expressing the human β-adrenoceptor subtype of interest.
-
Incubate the cells with varying concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a suitable assay (e.g., HTRF, ELISA).
-
Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).[5]
-
Guinea Pig Bronchoconstriction Model (Representative Protocol)
-
Objective: To evaluate the in vivo bronchodilator activity and duration of action of a test compound.
-
Methodology:
-
Anesthetize guinea pigs and measure baseline airway resistance.
-
Administer the test compound, typically via inhalation or intratracheal instillation.
-
At various time points after dosing, challenge the animals with a bronchoconstrictor agent (e.g., histamine, methacholine).
-
Measure the resulting increase in airway resistance.
-
The ability of the test compound to inhibit the bronchoconstrictor response is a measure of its efficacy. Duration of action is determined by assessing this inhibition at different time points post-dose.
-
Human Bronchial Ring Relaxation Assay (Representative Protocol)
-
Objective: To assess the direct relaxant effect of a test compound on human airway smooth muscle.
-
Methodology:
-
Obtain human bronchial tissue from surgical resections.
-
Dissect the tissue into rings and mount them in organ baths containing physiological salt solution.
-
Induce contraction of the bronchial rings with a contractile agent (e.g., carbachol, histamine).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Measure the relaxation of the bronchial rings isometrically.
-
Construct a concentration-response curve to determine the potency (EC50) and maximal relaxation effect of the test compound.
-
Visualizations
Signaling Pathway
References
- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-long-acting β₂-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3199: A Technical Overview of an Ultra-Long-Acting β2-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to AZD-3199, an investigational ultra-long-acting β2-adrenergic receptor agonist (uLABA). The development of this compound was discontinued, but the data generated during its preclinical and clinical evaluation offer valuable insights for researchers in the field of respiratory drug discovery.
Core Molecular Data
A solid understanding of the fundamental molecular properties of a drug candidate is crucial for its development. The key molecular identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂N₄O₄S | [1] |
| Molecular Weight | 578.8 g/mol | [1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-[2-[[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino]ethyl]-3-[2-(naphthalen-1-yl)ethoxy]propanamide | |
| CAS Number | 925243-19-2 (free base) | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective β2-adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a downstream signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
References
In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-agonist, its therapeutic action is mediated through the relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies demonstrated high selectivity and potency of this compound for the β2-receptor in vitro, with a prolonged duration of action in vivo.[2] Although clinical development was discontinued, understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the development of future inhaled therapeutics. This technical guide provides a comprehensive overview of the available data on the in vivo fate of this compound.
In Vivo Pharmacokinetics
Clinical pharmacokinetic studies have been the primary source of in vivo data for this compound. These studies were conducted in healthy volunteers as well as in patients with asthma and COPD.[2][3]
Absorption and Distribution
Following inhalation, this compound is rapidly absorbed into the systemic circulation, with the maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The pharmacokinetic profile of this compound has been shown to be dose-proportional and time-independent.[3]
Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and patients with asthma; however, it was observed to be lower in patients with COPD.[3]
Elimination
This compound exhibits a remarkably long terminal half-life (t1/2), estimated to be up to 142 hours in healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting" designation. The precise reasons for this prolonged half-life have not been fully elucidated but could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical trials was via total plasma concentration and urinary excretion.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound derived from clinical studies in humans.
| Parameter | Value | Population | Citation |
| Time to Maximum Plasma Concentration (Tmax) | Within 30 minutes | Healthy Volunteers, Asthma & COPD Patients | [3] |
| Terminal Half-life (t1/2) | Up to 142 hours | Healthy Caucasian Males | [3] |
In Vivo Metabolism
Detailed in vivo metabolism studies for this compound are not extensively available in the public domain. Clinical studies have primarily focused on the quantification of the "unmetabolized drug," suggesting that the parent compound is the major circulating entity.[3]
Based on the chemical structure of this compound, which contains a benzothiazole core, potential metabolic pathways can be inferred from studies on similar compounds. The metabolism of benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.[4] It is plausible that this compound could undergo similar biotransformations.
Potential Metabolic Pathways for this compound (Hypothesized)
-
Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.
-
Ring Cleavage: Opening of the benzothiazole ring system.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical species, would be necessary to definitively identify the metabolic fate of this compound.
Experimental Protocols
Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic studies of this compound have not been published. However, based on standard practices for inhaled drug development, the following represents a likely methodology.
Animal Pharmacokinetic Study (Rat Model)
This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled compound like this compound in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intratracheal administration of a formulated solution or suspension of this compound.
-
Dose Groups: At least three dose levels to assess dose proportionality.
-
Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
In Vivo Metabolism Study (Rat Model)
This protocol outlines a general approach for identifying metabolites of an inhaled compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single intratracheal dose of radiolabeled ([¹⁴C] or [³H]) this compound to facilitate metabolite tracking.
-
Sample Collection: Urine and feces collected over 72 hours using metabolic cages. Blood samples are also collected at various time points.
-
Sample Processing:
-
Plasma: Proteins precipitated, and the supernatant analyzed.
-
Urine: Directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
-
Feces: Homogenized and extracted with an appropriate solvent.
-
-
Metabolite Profiling: Samples analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites.
-
Metabolite Identification: Structural elucidation of metabolites performed using high-resolution mass spectrometry (HR-MS) and comparison with synthesized reference standards if available.
-
Quantitative Analysis: The amount of each metabolite in the excreta is determined by radiometric analysis and/or LC-MS/MS.
Visualizations
Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, activates a well-characterized signaling cascade within airway smooth muscle cells, leading to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an inhaled compound.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
This compound is an ultra-long-acting β2-adrenergic receptor agonist with a pharmacokinetic profile characterized by rapid absorption and an exceptionally long terminal half-life following inhalation. While clinical studies have established its pharmacokinetic properties in humans, detailed information on its in vivo metabolism remains limited in the public domain. The benzothiazole core of this compound suggests potential metabolic pathways involving oxidation and ring cleavage. The provided experimental protocols and visualizations offer a framework for understanding the evaluation of such inhaled drug candidates. Further research, particularly preclinical metabolism studies, would be required for a complete characterization of the in vivo disposition of this compound.
References
- 1. AZD 3199 - AdisInsight [adisinsight.springer.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Receptor Binding Assays for AZD-3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an investigational ultra-long-acting β2-adrenergic receptor (β2AR) agonist.[1][2] The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) primarily located on the smooth muscle of the airways.[2] Activation of this receptor by an agonist, such as this compound, leads to smooth muscle relaxation and bronchodilation, which are key therapeutic effects in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2]
Characterizing the binding of a novel compound like this compound to its target receptor is a critical step in the drug discovery and development process. In vitro receptor binding assays are fundamental tools used to determine the affinity and selectivity of a compound for its target. These assays provide quantitative data, such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), which are essential for understanding the pharmacological profile of a drug candidate.
These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound with the human β2-adrenergic receptor. The protocols described include membrane preparation from cells expressing the recombinant human β2AR, a traditional radioligand binding assay using the filtration method, and a homogeneous Scintillation Proximity Assay (SPA).
Data Presentation
Table 1: Radioligand Saturation Binding for [³H]-Dihydroalprenolol (DHA) with Human β2-Adrenergic Receptor Membranes
| [³H]-DHA Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.2 | 2800 | 400 | 2400 |
| 0.5 | 5500 | 800 | 4700 |
| 1.0 | 8500 | 1500 | 7000 |
| 2.0 | 12000 | 2800 | 9200 |
| 5.0 | 16000 | 5500 | 10500 |
| 10.0 | 17500 | 8000 | 9500 |
| 20.0 | 18000 | 10000 | 8000 |
| Kd | 0.8 nM | ||
| Bmax | 1200 fmol/mg protein |
Table 2: Competition Binding of Compound X against [³H]-DHA for the Human β2-Adrenergic Receptor
| Compound X Concentration (M) | % Inhibition of [³H]-DHA Binding |
| 1.00E-11 | 5 |
| 1.00E-10 | 20 |
| 1.00E-09 | 55 |
| 1.00E-08 | 85 |
| 1.00E-07 | 98 |
| 1.00E-06 | 100 |
| 1.00E-05 | 100 |
| IC50 | ~1.5 nM |
| Ki | ~0.75 nM |
Experimental Protocols
Protocol 1: Membrane Preparation from CHO-K1 Cells Stably Expressing Human β2-Adrenergic Receptor
This protocol describes the preparation of crude membrane fractions from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor. These membranes are the source of the receptor for the binding assays.
Materials:
-
CHO-K1 cells stably expressing human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% (w/v) sucrose
-
Bradford protein assay reagents
Procedure:
-
Culture the CHO-K1 cells expressing the β2AR to confluency in T175 flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 5-10 mL of ice-cold PBS and gently scrape the cells from the surface of the flasks.
-
Collect the cell suspension and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay (Filtration Method)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to compete with a known radioligand, [³H]-Dihydroalprenolol ([³H]-DHA).
Materials:
-
β2AR membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
[³H]-DHA (specific activity ~50-100 Ci/mmol)
-
This compound stock solution and serial dilutions
-
Propranolol (for non-specific binding determination)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DHA, 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL Propranolol (10 µM final concentration), 50 µL [³H]-DHA, 100 µL membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL [³H]-DHA, 100 µL membrane preparation.
-
-
The final concentration of [³H]-DHA should be at or near its Kd (e.g., 1 nM). The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - NSB (DPM).
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHA) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Scintillation Proximity Assay (SPA) for Receptor Binding
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening. In this assay, the receptor-containing membranes are captured on scintillant-containing beads.
Materials:
-
β2AR membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
[³H]-DHA
-
This compound stock solution and serial dilutions
-
Propranolol
-
Wheat Germ Agglutinin (WGA)-coated SPA beads
-
96-well or 384-well clear-bottom microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a microplate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or Propranolol (10 µM final, for NSB) or this compound dilution.
-
25 µL of [³H]-DHA (at a concentration near its Kd).
-
50 µL of β2AR membrane preparation.
-
50 µL of WGA-coated SPA beads (concentration to be optimized, e.g., 0.5 mg/well).
-
-
Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to allow for both receptor-ligand binding and membrane capture by the beads.
-
Centrifuge the plate at a low speed (e.g., 500 x g for 2 minutes) to settle the beads.
-
Measure the light output in a microplate scintillation counter.
-
Data Analysis: The data analysis is similar to the filtration assay. The light signal is proportional to the amount of bound radioligand. Calculate the IC50 and Ki values as described in Protocol 2.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. It is recommended to perform initial experiments to determine the optimal concentrations of membrane protein, radioligand, and other reagents. The quantitative data presented are for illustrative purposes only and do not represent experimentally determined values for this compound.
References
Application Notes and Protocols for AZD-3199 in Guinea Pig Tracheal Ring Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the ultra-long-acting β2-adrenoceptor agonist, AZD-3199, in guinea pig tracheal ring relaxation studies. The following sections detail the pharmacological context, a robust experimental protocol, and the underlying signaling pathways.
Data Presentation: Comparative Potency of β2-Adrenoceptor Agonists
The functional activity of this compound and other reference β2-adrenoceptor agonists can be quantified by their potency (pA50 or pD2/EC50) and intrinsic activity in relaxing pre-contracted guinea pig tracheal rings.[1] The potency is a measure of the concentration of the agonist required to produce 50% of its maximal effect, while the intrinsic activity reflects the maximum effect of the agonist relative to a full agonist.
| Compound | Potency (pA50/pD2) | Intrinsic Activity | Reference |
| This compound | 8.0 (pA50) | Not explicitly stated | |
| Formoterol | 10.52 ± 0.04 | ~1.0 | [1] |
| Salbutamol | 7.50 ± 0.01 | ~1.0 | [1] |
| Isoprenaline | 7.60 ± 0.01 | 1.0 (by definition) | [1] |
Note: pA50 is a measure of antagonist potency, but in the context of the this compound study, it was used to describe its functional agonist activity. pD2 is the negative logarithm of the EC50 value. An intrinsic activity of 1.0 indicates a full agonist.
Experimental Protocols
This section outlines a detailed methodology for assessing the relaxant effects of this compound on isolated guinea pig tracheal rings.
Materials and Reagents
-
Animals: Male Hartley guinea pigs (250-700 g).
-
Physiological Salt Solution (Krebs-Henseleit Solution):
-
Composition (mM): NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7).[2]
-
Alternatively, Tyrode's solution can be used: NaCl (137.0), NaHCO3 (11.9), KCl (2.68), CaCl2 (1.89), MgCl2 (1.09), NaH2PO4 (0.24), and glucose (5.6).[1]
-
The solution should be gassed continuously with 95% O2 and 5% CO2 to maintain a pH of 7.4 at 37°C.[2][3]
-
-
Contractile Agent: Methacholine or Histamine (e.g., 1x10⁻⁵ M).[1]
-
Test Compound: this compound and reference compounds (e.g., formoterol, salbutamol, isoprenaline).
-
Equipment:
-
Organ bath system (10-30 ml capacity) with temperature control and aeration.
-
Isometric force transducer.
-
Data acquisition system.
-
Dissection tools (forceps, scissors).
-
Stainless steel hooks or clips.
-
Tissue Preparation
-
Euthanasia and Dissection: Euthanize the guinea pig via an approved method (e.g., exsanguination following a blow to the head).[1] Carefully dissect the trachea and place it in cold, gassed physiological salt solution.
-
Tracheal Ring Preparation: Gently clean the trachea of adhering connective tissue. Cut the trachea into rings, each 4-5 mm in length.[4] For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a moistened cotton swab or forceps.[4]
Organ Bath Setup and Equilibration
-
Mounting: Suspend each tracheal ring between two stainless steel hooks or clips in the organ bath chamber filled with gassed physiological salt solution maintained at 37°C.[2][3]
-
Tensioning: Apply an initial resting tension of 1.5 g to each ring.[3]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.[3]
Experimental Procedure
-
Pre-contraction: Induce a stable, submaximal contraction of the tracheal rings using a contractile agent such as methacholine or histamine.[1]
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (e.g., this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Data Recording: Record the isometric tension continuously throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal relaxation (Emax). The pD2 is the negative logarithm of the EC50.
Mandatory Visualizations
Signaling Pathway of β2-Adrenoceptor Mediated Tracheal Ring Relaxation
Caption: Signaling cascade of this compound induced airway smooth muscle relaxation.
Experimental Workflow for Guinea Pig Tracheal Ring Relaxation Assay
Caption: Workflow for assessing tracheal ring relaxation in response to this compound.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for Evaluating AZD-3199 Efficacy in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an inhaled, ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-agonist, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[3] Preclinical studies have demonstrated that this compound is a potent and selective β2-agonist with a rapid onset and prolonged duration of action in vivo.[2][4] Although its development for asthma was discontinued, the evaluation of its efficacy in preclinical animal models provides a valuable framework for testing novel bronchodilators and anti-inflammatory agents for asthma therapy.
These application notes provide a detailed overview of the use of common animal models of allergic asthma—the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models—to evaluate the efficacy of compounds like this compound.[5][6] Detailed experimental protocols and representative data are presented to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action of this compound
This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of airway smooth muscle cells.[3][7] Activation of this receptor initiates a signaling cascade that leads to the relaxation of these muscles and subsequent bronchodilation.[8]
Signaling Pathway of β2-Adrenergic Receptor Activation
Animal Models for Efficacy Evaluation
Murine models of allergic asthma are widely used to study the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics.[9][10] The most common models involve sensitization and subsequent airway challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM).[5][6] These models recapitulate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and increased mucus production.[11][12]
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a well-established and highly reproducible model for studying Th2-driven allergic airway inflammation.[5]
Experimental Workflow:
House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM-induced model is considered more clinically relevant as HDM is a common human allergen.[4][5] This model induces a robust and persistent allergic phenotype.[6]
Experimental Workflow:
Efficacy Endpoints
A comprehensive evaluation of anti-asthmatic compounds involves assessing their impact on various pathophysiological features of the disease.
| Endpoint Category | Specific Readout | Description |
| Airway Function | Airway Hyperresponsiveness (AHR) | Measured as increased airway resistance or decreased compliance in response to a bronchoconstrictor (e.g., methacholine) using techniques like FlexiVent or whole-body plethysmography.[9] |
| Airway Inflammation | Bronchoalveolar Lavage Fluid (BALF) Cell Differentials | Quantification of total and differential immune cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the fluid collected from the lungs.[13] |
| Lung Histology | Microscopic examination of lung tissue sections stained with H&E (for inflammation) and PAS (for mucus production) to assess cellular infiltration and goblet cell hyperplasia.[14] | |
| Immune Response | Cytokine Levels | Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates using ELISA or multiplex assays.[14] |
| Allergen-specific IgE | Quantification of serum levels of IgE specific to the allergen (OVA or HDM) as a marker of allergic sensitization.[9] |
Representative Preclinical Data for this compound
Disclaimer: The following data are representative and illustrative of the expected efficacy of a potent uLABA like this compound in preclinical asthma models. Specific preclinical data for this compound in these exact models is not publicly available.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice
| Treatment Group | Dose (µg/kg, i.t.) | Peak Airway Resistance (cmH₂O·s/mL) in response to Methacholine (25 mg/mL) | % Inhibition of AHR |
| Naive (No OVA) | - | 0.8 ± 0.1 | - |
| OVA + Vehicle | - | 2.5 ± 0.3 | 0% |
| OVA + this compound | 1 | 1.8 ± 0.2 | 41% |
| OVA + this compound | 3 | 1.2 ± 0.2 | 76% |
| OVA + this compound | 10 | 0.9 ± 0.1 | 94% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. OVA + Vehicle. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF of HDM-Challenged Mice
| Treatment Group | Dose (µg/kg, i.n.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive (No HDM) | - | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| HDM + Vehicle | - | 8.2 ± 1.1 | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.2 ± 0.4 |
| HDM + this compound | 3 | 6.5 ± 0.9 | 3.1 ± 0.6 | 1.3 ± 0.2 | 2.0 ± 0.3 |
| HDM + this compound | 10 | 5.1 ± 0.7 | 2.2 ± 0.4 | 1.1 ± 0.2 | 1.8 ± 0.3 |
| HDM + Dexamethasone | 1 mg/kg | 3.2 ± 0.5 | 1.1 ± 0.2** | 0.8 ± 0.1 | 1.3 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. HDM + Vehicle. |
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of OVA-Challenged Mice
| Treatment Group | Dose (µg/kg, i.t.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (No OVA) | - | 15 ± 5 | 10 ± 4 | 25 ± 8 |
| OVA + Vehicle | - | 150 ± 20 | 120 ± 15 | 250 ± 30 |
| OVA + this compound | 10 | 135 ± 18 | 105 ± 12 | 220 ± 25 |
| OVA + Dexamethasone | 1 mg/kg | 40 ± 8 | 35 ± 6 | 70 ± 12** |
| *Data are presented as mean ± SEM. *p<0.01 vs. OVA + Vehicle. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound or other test compounds
-
Vehicle for test compound
-
Anesthetics (e.g., ketamine/xylazine)
-
Methacholine chloride (Sigma-Aldrich)
-
Equipment for aerosol delivery (nebulizer)
-
Lung function measurement system (e.g., FlexiVent)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[9]
-
Control groups receive i.p. injections of saline with alum only.
-
-
Airway Challenge and Treatment:
-
From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[9]
-
Administer this compound (e.g., via intranasal or intratracheal instillation) or vehicle control 30-60 minutes prior to each OVA challenge.
-
-
Efficacy Assessment (Day 24):
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, anesthetize the mice, tracheostomize, and connect to a small animal ventilator (e.g., FlexiVent). Measure baseline airway mechanics and then assess AHR by measuring the response to increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).[15]
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving 1 mL of sterile saline into the lungs via the tracheal cannula.
-
BAL Fluid Analysis: Determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts. Centrifuge the remaining BALF and store the supernatant at -80°C for cytokine analysis.
-
Lung Histology: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum Collection: Collect blood via cardiac puncture for the measurement of OVA-specific IgE levels by ELISA.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in BALB/c Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound or other test compounds
-
Vehicle for test compound
-
Anesthetics (e.g., isoflurane for brief anesthesia during intranasal administration)
-
Other materials as listed in Protocol 1.
Procedure:
-
Sensitization and Challenge:
-
Treatment:
-
Administer this compound (e.g., via i.n. route) or vehicle control 30-60 minutes prior to each HDM challenge from Day 7 to Day 11.
-
-
Efficacy Assessment (Day 14):
-
24-72 hours after the final HDM challenge, perform efficacy assessments as described in Protocol 1 (AHR, BALF analysis, lung histology, and serum IgE measurement).
-
Conclusion
The OVA- and HDM-induced asthma models in mice are robust and reproducible platforms for evaluating the efficacy of novel anti-asthmatic drugs like this compound. By assessing a range of endpoints including airway function, inflammation, and immune responses, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The protocols and representative data provided herein serve as a detailed guide for the preclinical development of the next generation of respiratory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 6. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 7. Beta 2 adrenergic receptors in asthma: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]
- 9. Murine Model of Allergen Induced Asthma [jove.com]
- 10. Role of airway eosinophils in the development of allergen-induced airway hyperresponsiveness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Eosinophilic Airway Inflammation and Airway Hyperresponsiveness in Mast Cell–deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AstraZeneca to showcase latest research on comprehensive portfolio and pipeline aimed at transforming respiratory diseases at ATS 2025 [astrazeneca.com]
- 16. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design: Long-Acting β2-Agonists (e.g., AZD-3199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-acting β2-agonists (LABAs) are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). These agents, such as the investigational drug AZD-3199, provide sustained bronchodilation, leading to improved lung function and symptom control. The design of clinical trials to evaluate the efficacy and safety of new LABAs is critical for their successful development and regulatory approval. These application notes provide a comprehensive overview of the key considerations and protocols for designing and conducting clinical trials for LABAs like this compound.
This compound is an ultra-long-acting β2-agonist (uLABA) that has been investigated for the treatment of asthma and COPD.[1][2][3] Clinical trials for this compound have focused on its pharmacodynamics, pharmacokinetics, efficacy, and safety as both a monotherapy and in combination with other respiratory medications.[1][2]
Clinical Trial Design and Endpoints
The design of a clinical trial for a LABA will depend on the phase of development. Early phase studies (Phase I and II) typically focus on safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and small groups of patients.[2] Later phase studies (Phase III) are larger, pivotal trials designed to confirm efficacy and safety in a broader patient population.
A typical Phase II or III clinical trial for a LABA like this compound would be a randomized, double-blind, placebo-controlled, parallel-group study.[4] An active comparator arm, such as an existing LABA like formoterol or salmetero, is often included to benchmark the performance of the investigational drug.[4]
Key Design Considerations:
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population and to minimize variability.
-
Treatment Arms: The choice of dose levels, placebo control, and active comparator will be guided by preclinical data and results from earlier phase trials.
-
Duration of Treatment: The treatment period should be sufficient to evaluate the long-term efficacy and safety of the drug.
-
Background Therapy: In many asthma trials, patients will be on a stable dose of an inhaled corticosteroid (ICS) as LABAs are often used as add-on therapy.[5]
Efficacy Endpoints:
The primary and secondary endpoints are chosen to measure the clinical benefit of the investigational drug.
| Endpoint Category | Specific Endpoint | Description |
| Lung Function | Trough FEV1 | Forced Expiratory Volume in 1 second, measured at the end of the dosing interval to assess the duration of action. |
| Peak FEV1 | The maximum FEV1 achieved after dosing, indicating the magnitude of bronchodilation. | |
| Forced Vital Capacity (FVC) | The total amount of air that can be forcibly exhaled after a maximal inspiration. | |
| Peak Expiratory Flow (PEF) | The maximum speed of expiration. | |
| Symptom Control | Asthma Control Questionnaire (ACQ) | A validated questionnaire to assess asthma symptoms and their impact on daily life. |
| COPD Assessment Test (CAT) | A patient-completed questionnaire to assess the impact of COPD on health status.[6] | |
| Rescue Medication Use | The frequency of use of short-acting β2-agonists (SABAs) for symptom relief. | |
| Exacerbations | Rate of Exacerbations | The number of acute worsening of respiratory symptoms that require medical intervention. |
| Time to First Exacerbation | The duration from randomization to the first exacerbation event. | |
| Health-Related Quality of Life | St. George's Respiratory Questionnaire (SGRQ) | A disease-specific instrument to measure the impact of respiratory disease on overall health, well-being, and daily life.[7] |
Safety Endpoints:
A comprehensive safety monitoring plan is crucial to protect study participants.
| Endpoint Category | Specific Endpoint | Description |
| Adverse Events (AEs) | Incidence and Severity of AEs | Any untoward medical occurrence in a patient administered a pharmaceutical product. |
| Serious Adverse Events (SAEs) | Any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability. | |
| Cardiovascular Safety | Electrocardiogram (ECG) | To monitor for any effects on cardiac rhythm, such as QT interval prolongation. |
| Vital Signs | Blood pressure and heart rate. | |
| Laboratory Parameters | Serum Potassium | To monitor for hypokalemia, a known class effect of β2-agonists. |
| Blood Glucose | To monitor for hyperglycemia. | |
| Standard Hematology and Clinical Chemistry | To assess overall organ function. |
Experimental Protocols
Spirometry Protocol
Objective: To assess the effect of the investigational drug on lung function.
Procedure:
-
Calibration: The spirometer must be calibrated daily using a 3-L syringe. The calibration should be verified to be within ±3% of the known volume.[8]
-
Patient Preparation:
-
Explain the procedure to the patient in a clear and concise manner.
-
Ensure the patient is seated comfortably in an upright position.
-
Record the patient's age, height, and sex for the calculation of predicted values.
-
Instruct the patient to withhold their usual bronchodilator medication for the specified period before the test.
-
-
Maneuver:
-
The patient should inhale fully and rapidly to total lung capacity.
-
The patient should then place their lips tightly around the mouthpiece, ensuring a good seal.
-
The patient should exhale as forcefully and completely as possible for at least 6 seconds.
-
The operator should provide clear and encouraging instructions throughout the maneuver.[9]
-
-
Acceptability and Repeatability:
-
At least three acceptable maneuvers should be obtained.
-
An acceptable maneuver has a good start-of-test, no coughing in the first second, and a satisfactory exhalation duration.
-
The two largest FEV1 and FVC values should be within 150 mL of each other.[9]
-
-
Data Recording: The best FEV1 and FVC values from the acceptable maneuvers are recorded.
Safety Monitoring Protocol
Objective: To monitor the safety and tolerability of the investigational drug.
Procedures:
-
Adverse Event Monitoring:
-
AEs will be collected at each study visit through open-ended questioning and physical examination.
-
All AEs will be recorded in the electronic Case Report Form (eCRF), including their severity, duration, and relationship to the study drug.
-
SAEs must be reported to the sponsor and regulatory authorities within 24 hours of the site becoming aware of the event.
-
-
Cardiovascular Monitoring:
-
A 12-lead ECG will be performed at screening, randomization, and at specified time points throughout the study.
-
Vital signs (blood pressure and heart rate) will be measured at each study visit.
-
-
Laboratory Monitoring:
-
Blood samples will be collected for hematology and clinical chemistry at screening and at regular intervals during the treatment period.
-
Serum potassium and glucose levels will be closely monitored.
-
-
Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to review accumulating safety data and make recommendations regarding the continuation of the study.[10]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol
Objective: To characterize the PK and PD profile of the investigational drug.
Procedures:
-
Pharmacokinetic Sampling:
-
Blood samples will be collected at pre-determined time points after drug administration to measure the plasma concentration of the drug and its metabolites.
-
The sampling schedule should be designed to capture the absorption, distribution, metabolism, and excretion phases.
-
-
Pharmacodynamic Assessments:
-
Lung function tests (spirometry) will be performed at various time points after dosing to assess the onset and duration of bronchodilation.
-
Other PD markers, such as changes in heart rate or serum potassium, may also be measured.
-
-
Data Analysis:
-
PK parameters such as Cmax, Tmax, AUC, and half-life will be calculated.
-
The relationship between drug concentration and the pharmacodynamic response will be modeled to understand the exposure-response relationship.
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Clinical Trial Workflow for a LABA Study
Caption: Clinical Trial Workflow.
Patient Screening and Randomization Process
Caption: Patient Screening and Randomization.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AZD 3199 - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blocksandarrows.com [blocksandarrows.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lung.org [lung.org]
- 10. vcccalliance.org.au [vcccalliance.org.au]
Application Notes and Protocols for Dry Powder Formulation of Inhaled AZD-3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an ultra-long-acting β2-adrenergic agonist (uLABA) investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Effective delivery to the lungs is critical for its therapeutic efficacy, and dry powder inhalers (DPIs) offer a promising platform for achieving this. This document provides detailed application notes and protocols for the development of a dry powder formulation of this compound suitable for inhalation.
Disclaimer: These are generalized protocols and may require optimization based on the specific physicochemical properties of the this compound batch and the desired final product characteristics.
This compound Physicochemical Properties
A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation development.
| Property | Value | Source |
| Chemical Name | N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide | [4] |
| Molecular Formula | C32H42N4O4S | [4] |
| Molecular Weight | 578.8 g/mol | [4] |
| Solubility | Soluble in DMSO | [5] |
| Form | Available as free base and dihydrobromide salt | [5][6] |
Signaling Pathway of β2-Adrenergic Agonists
This compound, as a β2-adrenergic agonist, exerts its therapeutic effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade leading to bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Dry Powder Formulation Techniques
The selection of an appropriate formulation technique is crucial for producing a dry powder with the desired characteristics for inhalation, primarily an aerodynamic particle size of 1-5 µm.[7] Two common and effective techniques are spray drying and micronization followed by blending.
Spray Drying
Spray drying is a single-step process that transforms a liquid feed into a dry particulate solid.[8] This technique allows for excellent control over particle size, morphology, and density.
Caption: Workflow for developing a spray-dried this compound formulation.
Materials:
-
This compound (free base or dihydrobromide salt)
-
Excipients: Mannitol (carrier), L-leucine (dispersibility enhancer)[8][9]
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Deionized Water
-
Spray dryer (e.g., Büchi Mini Spray Dryer B-290 or similar)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mg/mL.
-
Prepare an aqueous or ethanolic solution of the excipients. A common ratio is 70:30 mannitol to L-leucine.
-
Slowly add the this compound stock solution to the excipient solution while stirring to achieve the desired drug loading (e.g., 1-5% w/w). The final solid concentration in the solution should be between 0.5-2% (w/v).
-
-
Spray Drying Parameters:
-
Powder Collection:
-
Collect the spray-dried powder from the cyclone separator.
-
Store the powder in a desiccator at room temperature.
-
Table of Spray Drying Parameters for Optimization:
| Parameter | Range | Rationale |
| Inlet Temperature (°C) | 90 - 140 | Affects drying efficiency and particle morphology. |
| Feed Rate (mL/min) | 2 - 5 | Influences droplet size and residual moisture. |
| Atomizing Airflow (L/hr) | 400 - 600 | Controls droplet size and particle density. |
| This compound Loading (% w/w) | 1 - 5 | Determines the drug content in the final powder. |
| Excipient Ratio (Mannitol:Leucine) | 90:10 - 70:30 | Leucine improves aerosolization performance.[9] |
Micronization and Blending
Micronization reduces the particle size of the API, which is then blended with a larger carrier particle to improve flowability and dosing uniformity.[13]
Caption: Workflow for developing a micronized and blended this compound formulation.
Materials:
-
This compound
-
Carrier: Inhalation-grade lactose (e.g., Lactohale®) with a particle size of 30-100 µm[14]
-
Jet mill or air jet micronizer
-
Turbula or V-blender
Procedure:
-
Micronization:
-
Micronize the this compound powder using a jet mill.
-
Adjust milling parameters (e.g., grinding pressure, feed rate) to achieve a particle size distribution (Dv50) of 1-5 µm.
-
-
Blending:
-
Accurately weigh the micronized this compound and lactose to achieve the desired drug loading (typically 0.1-2% w/w for potent molecules).
-
Blend the powders using a geometric dilution method in a Turbula or V-blender for 15-30 minutes to ensure content uniformity.
-
Table of Micronization and Blending Parameters for Optimization:
| Parameter | Range/Value | Rationale |
| Micronization Pressure | To be optimized | Controls the final particle size of the API. |
| API Particle Size (D_v50) | 1 - 5 µm | Critical for deep lung deposition. |
| Carrier Particle Size | 30 - 100 µm | Influences flowability and de-agglomeration.[14] |
| Blending Time (min) | 15 - 30 | Ensures homogeneous distribution of the API. |
Characterization of Dry Powder Formulations
Thorough characterization is essential to ensure the quality, safety, and efficacy of the final product.
| Characterization Test | Method | Acceptance Criteria |
| Particle Size and Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | Geometric particle size 1-5 µm, spherical or wrinkled morphology for spray-dried particles. |
| Powder Flowability | Carr's Index and Hausner Ratio | Carr's Index < 25, Hausner Ratio < 1.25 for good flow. |
| Content Uniformity | High-Performance Liquid Chromatography (HPLC) | Relative Standard Deviation (RSD) < 5%. |
| Aerodynamic Particle Size Distribution | Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) | Mass Median Aerodynamic Diameter (MMAD) 1-5 µm, Fine Particle Fraction (FPF) > 20%. |
| Moisture Content | Karl Fischer Titration | Typically < 2% to ensure stability and flowability. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify the crystalline or amorphous nature of the API and excipients. |
Conclusion
The development of a dry powder formulation for inhaled this compound requires a systematic approach involving careful selection of formulation techniques and excipients, followed by comprehensive characterization. Both spray drying and micronization with blending are viable methods for producing powders suitable for inhalation. The protocols and parameters outlined in these application notes provide a solid foundation for researchers to develop a safe, stable, and efficacious inhaled this compound product. Further optimization and in-depth stability studies will be necessary to finalize the formulation and manufacturing process.
References
- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | C32H42N4O4S | CID 16035068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. Influence of the size of micronized active pharmaceutical ingredient on the aerodynamic particle size and stability of a metered dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. inhalationmag.com [inhalationmag.com]
- 13. Formulation and evaluation of carrier-based dry powders containing budesonide and arformoterol for inhalation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ondrugdelivery.com [ondrugdelivery.com]
Application Notes and Protocols: Dose-Response Studies of AZD-3199 in Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an inhaled ultra-long-acting β2-adrenoceptor (β2AR) agonist that has been evaluated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2AR agonist, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle (ASM).[1] Understanding the dose-response relationship of this compound is critical for its preclinical and clinical development. These application notes provide a summary of the available dose-response data and detailed protocols for conducting in vitro experiments to assess the potency and efficacy of this compound on airway smooth muscle.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo dose-response studies of this compound.
Table 1: In Vitro Potency of this compound at the Human β2-Adrenoceptor
| Parameter | Value | Species | Reference |
| pEC50 | 7.9 ± 0.12 (n=8) | Human | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Bronchoconstriction
| Parameter | Dose | Route of Administration | Model | Reference |
| ED80 | 27 µg/kg (46.7 nmol/kg) | Intratracheal | Histamine-induced bronchoconstriction | [1] |
ED80 is the dose that produces 80% of the maximal effect.
Table 3: Clinical Pharmacodynamic Comparison of Inhaled this compound and Formoterol in Patients with Asthma
| Treatment | Peak Effect (Emax) | Effect at 22-26 hours (E22-26h) | Relative Dose Potency vs. Formoterol (Emax) | Relative Dose Potency vs. Formoterol (E22-26h) | Reference |
| This compound (480 µg) | Dose-dependent increase | Significant increase vs. placebo | 50-fold (on µg scale) | 11-fold (on µg scale) | [3][4] |
| This compound (1920 µg) | Dose-dependent increase | Significant increase vs. placebo | 50-fold (on µg scale) | 11-fold (on µg scale) | [3][4] |
| Formoterol (36 µg) | Dose-dependent increase | Significant increase vs. placebo | - | - | [3][4] |
Emax refers to the maximum change in FEV1 (Forced Expiratory Volume in 1 second). E22-26h refers to the change in FEV1 at 22-26 hours post-dose.
Signaling Pathway
This compound, as a β2AR agonist, stimulates a well-characterized signaling cascade in airway smooth muscle cells, leading to relaxation.
Caption: β2-Adrenoceptor signaling pathway in airway smooth muscle.
Experimental Protocols
The following protocols describe standard methodologies for assessing the dose-response of β2-agonists like this compound in isolated airway smooth muscle preparations.
Protocol 1: Isolated Tracheal Ring Preparation and Organ Bath Assay
This protocol is adapted from standard organ bath techniques for evaluating bronchodilator effects on guinea pig tracheal rings.[5][6]
1. Materials and Reagents:
-
Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonist (e.g., Methacholine, Carbachol, or Histamine)
-
This compound stock solution and serial dilutions
-
Isolated tissue organ bath system with isometric force transducers
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Carefully dissect the trachea and place it in ice-cold KH solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing KH solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
-
Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, washing with fresh KH solution every 15-20 minutes.
-
Induce a submaximal contraction with a fixed concentration of a contractile agonist (e.g., 1 µM methacholine). The concentration should be predetermined to elicit approximately 50-80% of the maximal response.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath at appropriate intervals (e.g., every 15-20 minutes or until the relaxation response to the previous concentration is stable).
-
Record the relaxation response at each concentration of this compound.
4. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) using non-linear regression analysis.
Protocol 2: Human Bronchial Smooth Muscle Cell Contraction Assay
This protocol describes an in vitro assay using cultured human bronchial smooth muscle cells (hBSMCs) embedded in a collagen gel.[1][3][7]
1. Materials and Reagents:
-
Cultured hBSMCs
-
Cell culture medium (e.g., SmGM-2)
-
Type I collagen solution
-
Contraction assay buffer (e.g., Tyrode's solution)
-
Contractile agonist (e.g., Histamine)
-
This compound stock solution and serial dilutions
-
24-well cell culture plates
-
Image analysis software
2. Cell-Collagen Gel Preparation:
-
Culture hBSMCs to approximately 80-90% confluency.
-
Prepare a cell-collagen mixture by mixing the hBSMC suspension with the collagen solution and culture medium on ice.
-
Dispense the mixture into each well of a 24-well plate and allow it to polymerize at 37°C.
-
After polymerization, add culture medium to each well and incubate for 2-3 days.
3. Contraction Assay:
-
Gently detach the collagen gels from the sides of the wells.
-
Replace the culture medium with the contraction assay buffer and incubate for 30 minutes.
-
Add the contractile agonist (e.g., 10 µM histamine) to induce contraction.
-
Simultaneously, in separate wells, add the contractile agonist along with varying concentrations of this compound.
-
Capture images of the gels at specific time points (e.g., 0, 15, 30, 60 minutes).
4. Data Analysis:
-
Measure the surface area of the collagen gel in each image using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Determine the inhibitory effect of this compound by comparing the contraction in the presence and absence of the drug.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 (the concentration of this compound that causes 50% inhibition of contraction).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the dose-response of a bronchodilator on isolated airway smooth muscle tissue.
References
- 1. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Notes and Protocols for Measuring AZD-3199 Plasma Concentration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates like this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples obtained from preclinical studies. The described methodology is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high sensitivity and selectivity for bioanalytical applications.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are illustrated in the diagram below.
Experimental Workflow for Plasma Concentration Analysis
The overall workflow for determining the plasma concentration of this compound in preclinical samples involves several key stages, from sample collection to data analysis. A generalized workflow is depicted below.
Data Presentation: Hypothetical Preclinical Pharmacokinetic Data
The following table summarizes hypothetical plasma concentration data for this compound following a single inhaled dose in a preclinical animal model. This data is for illustrative purposes to demonstrate how results can be presented.
| Time (hours) | Plasma Concentration (ng/mL) - Low Dose (0.1 mg/kg) | Plasma Concentration (ng/mL) - High Dose (1.0 mg/kg) |
| 0.08 | 1.2 ± 0.3 | 11.5 ± 2.1 |
| 0.25 | 2.5 ± 0.6 | 24.8 ± 4.5 |
| 0.5 | 3.1 ± 0.8 | 30.2 ± 5.9 |
| 1 | 2.8 ± 0.7 | 27.6 ± 5.1 |
| 2 | 2.1 ± 0.5 | 20.5 ± 3.8 |
| 4 | 1.5 ± 0.4 | 14.7 ± 2.9 |
| 8 | 0.9 ± 0.2 | 8.8 ± 1.7 |
| 12 | 0.6 ± 0.1 | 5.9 ± 1.1 |
| 24 | 0.3 ± 0.1 | 2.9 ± 0.6 |
Table 1: Hypothetical Mean (± SD) Plasma Concentrations of this compound in a Preclinical Model
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in plasma samples. As a specific published method for this compound is not publicly available, this protocol is adapted from validated methods for other ultra-long-acting β2-agonists, such as indacaterol.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
Objective: To extract this compound from plasma by precipitating proteins.
Materials:
-
Frozen plasma samples from preclinical studies
-
This compound analytical standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of 13,000 x g
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Vortex mix all samples for 10 seconds.
-
Pipette 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of reconstitution solution is added).
-
Vortex mix for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 20 seconds and transfer the contents to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To quantify the concentration of this compound in the prepared plasma extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
MS/MS Conditions (Hypothetical - requires optimization for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (to be determined empirically):
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Collision Energy and other compound-dependent parameters: To be optimized for maximal signal intensity.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and the concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). This should be evaluated at a minimum of four concentration levels (LLOQ, low QC, mid QC, and high QC).
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of this compound in plasma under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability).
The following table presents an example of how the accuracy and precision data from a method validation can be summarized.
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.1 | 7.8 |
| Low QC | 0.3 | 6.2 | 3.1 | 7.5 | 4.3 |
| Mid QC | 5.0 | 4.8 | -1.5 | 5.9 | -0.8 |
| High QC | 20.0 | 3.5 | -2.3 | 4.2 | -1.9 |
Table 2: Example Summary of Accuracy and Precision Data for this compound Bioanalytical Method Validation
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the measurement of this compound plasma concentrations in a preclinical setting. The use of a validated LC-MS/MS method is crucial for obtaining reliable pharmacokinetic data, which is fundamental for the progression of new drug candidates. The provided workflows, protocols, and data presentation formats can be adapted to specific laboratory and study requirements, ensuring high-quality and consistent results in the drug development process.
References
Application Notes and Protocols for Assessing the Duration of Action of AZD-3199
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3199 is an inhaled, ultra-long-acting β2-adrenergic receptor agonist (uLABA) developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action is to relax airway smooth muscle, leading to bronchodilation.[3] A key characteristic of this compound is its prolonged duration of action, which allows for once-daily dosing.[4] These application notes provide a comprehensive overview of the experimental setup required to assess and characterize the duration of action of this compound, from in vitro cellular and tissue-based assays to in vivo preclinical models.
The protocols detailed below are designed to elucidate the pharmacological profile of this compound, focusing on its potency, efficacy, and, most importantly, the persistence of its therapeutic effect. Understanding the duration of action is critical for optimizing dosing regimens and predicting clinical efficacy. The methodologies cover key aspects of β2-adrenergic receptor pharmacology, including downstream signaling, receptor binding kinetics, and physiological response in relevant preclinical models.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Assessing Duration of Action
A multi-tiered approach is recommended to thoroughly evaluate the duration of action of this compound. This workflow progresses from fundamental in vitro characterization to more complex in vivo studies that provide a more clinically relevant assessment.
Figure 2: Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Measurement
This protocol determines the potency (EC50) and efficacy of this compound in stimulating the β2-adrenergic receptor, leading to the production of cyclic AMP (cAMP). A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.
Materials:
-
Cell line expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase
-
Isoproterenol (a standard β2-agonist control)
-
This compound
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture the β2-adrenergic receptor-expressing cells according to standard protocols.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing IBMX to a final concentration of 1 mM.[6] Determine the optimal cell density through preliminary experiments.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in stimulation buffer.
-
Assay Plate Setup: Dispense the cell suspension into the wells of a 384-well plate. Add the serially diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[6]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.[7]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.[6]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and maximal response.
Protocol 2: In Vitro Receptor Binding Kinetics Assay
This protocol measures the association (kon) and dissociation (koff) rates of this compound to the β2-adrenergic receptor. A slow dissociation rate can contribute to a long duration of action. Radioligand binding assays are the gold standard for this purpose.[8]
Materials:
-
Membrane preparation from cells or tissues expressing the human β2-adrenergic receptor
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)[9]
-
Binding buffer
-
Non-labeled competitor (e.g., propranolol) for determining non-specific binding
-
This compound
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the β2-adrenergic receptor using standard homogenization and centrifugation techniques.[10]
-
Association Rate (kon):
-
In a 96-well plate, add the membrane preparation, binding buffer, and a fixed concentration of radioligand.
-
Initiate the binding reaction by adding this compound at a single concentration.
-
At various time points, terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against time and fit the data to an association kinetic model to determine kon.
-
-
Dissociation Rate (koff):
-
Incubate the membrane preparation with the radioligand to reach equilibrium.
-
Initiate dissociation by adding a high concentration of a non-labeled competitor (e.g., propranolol) or this compound.
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
Plot the natural logarithm of the specific binding against time and fit the data to a dissociation kinetic model to determine koff.
-
Protocol 3: Ex Vivo Isolated Tissue Assay - Guinea Pig Tracheal Rings
This assay assesses the relaxant effect and duration of action of this compound on airway smooth muscle.[11][12][13]
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution
-
Methacholine or histamine to induce contraction
-
This compound and comparator β2-agonists (e.g., salbutamol, formoterol)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea.[11] Cut the trachea into rings of 2-3 mm in width.
-
Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[11]
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15-20 minutes.
-
Contraction: Induce a submaximal contraction of the tracheal rings with methacholine or histamine to a stable plateau.
-
Assessment of Relaxation: Add cumulative concentrations of this compound to determine its potency and efficacy in relaxing the pre-contracted tissue.
-
Duration of Action:
-
After obtaining a maximal relaxation with a single concentration of this compound, perform repeated washes of the organ bath with fresh Krebs-Henseleit solution at regular intervals (e.g., every 15-30 minutes).
-
Measure the recovery of the contractile response to the initial constrictor agent over several hours. A slower recovery indicates a longer duration of action.
-
Compare the washout profile of this compound with that of short- and long-acting β2-agonists.
-
Protocol 4: In Vivo Bronchodilation Model - Methacholine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the protective effect of inhaled this compound against a bronchoconstrictor challenge over time.[4][14]
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Mechanical ventilator
-
Aerosol delivery system
-
Methacholine solution
-
This compound for inhalation
-
System for measuring airway resistance and lung compliance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig, perform a tracheotomy, and connect the animal to a mechanical ventilator.[15]
-
Baseline Measurements: Record stable baseline values for airway resistance and lung compliance.
-
Drug Administration: Administer a single dose of aerosolized this compound to the animal.
-
Bronchial Challenge: At various time points after this compound administration (e.g., 1, 6, 12, 24 hours), challenge the animal with an aerosolized solution of methacholine to induce bronchoconstriction.
-
Measurement of Protection: Record the changes in airway resistance and lung compliance during the methacholine challenge. The degree of inhibition of the bronchoconstrictor response reflects the protective effect of this compound.
-
Data Analysis: Plot the percentage of protection against bronchoconstriction over time to determine the duration of action of this compound.
Protocol 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This involves measuring the concentration of this compound in plasma and lung tissue over time and correlating it with its pharmacological effect.
Materials:
-
Guinea pigs
-
Inhalation exposure system
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Tissue homogenization equipment
-
LC-MS/MS or other sensitive analytical method for drug quantification
Procedure:
-
Drug Administration: Administer a single inhaled dose of this compound to groups of guinea pigs.
-
Sample Collection: At various time points post-dose, euthanize a group of animals and collect blood and lung tissue samples.[16]
-
Sample Processing: Process the blood to obtain plasma. Homogenize the lung tissue.
-
Drug Quantification: Extract this compound from plasma and lung homogenates and quantify the concentration using a validated analytical method like LC-MS/MS.
-
PK/PD Modeling:
-
Plot the plasma and lung concentrations of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Correlate the drug concentrations in the lung (the target organ) with the pharmacodynamic effect (bronchodilation) measured in parallel in vivo studies to build a PK/PD model. This model can help in predicting the duration of action and optimizing dosing.
-
Data Presentation
Table 1: In Vitro Functional Activity of this compound
| Compound | Cell Line | Assay | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | CHO-hβ2AR | cAMP HTRF | ||
| Isoproterenol | CHO-hβ2AR | cAMP HTRF | 100% | |
| Salbutamol | CHO-hβ2AR | cAMP HTRF | ||
| Formoterol | CHO-hβ2AR | cAMP HTRF |
Table 2: Receptor Binding Kinetics of this compound at the Human β2-Adrenergic Receptor
| Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Kd (nM) | Residence Time (1/koff) (min) |
| This compound | ||||
| Salmeterol | ||||
| Formoterol |
Table 3: Duration of Action in Isolated Guinea Pig Tracheal Rings
| Compound | Concentration (nM) | Time to 50% Recovery of Contraction (min) |
| This compound | ||
| Salbutamol | ||
| Formoterol | ||
| Salmeterol |
Table 4: In Vivo Duration of Bronchoprotection in Guinea Pigs
| Compound | Inhaled Dose (µg/kg) | Time to 50% Loss of Protection (hours) |
| This compound | ||
| Salbutamol | ||
| Formoterol | ||
| Salmeterol |
Table 5: Pharmacokinetic Parameters of Inhaled this compound in Guinea Pigs
| Parameter | Plasma | Lung Tissue |
| Cmax (ng/mL or ng/g) | ||
| Tmax (h) | ||
| AUC (ngh/mL or ngh/g) | ||
| Terminal Half-life (h) |
Logical Relationships in Duration of Action Assessment
The long duration of action of an inhaled β2-agonist like this compound is a multifactorial property. The following diagram illustrates the key contributing factors and their interplay.
Figure 3: Factors Contributing to Duration of Action.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Human Bronchial Epithelial Cell line [sigmaaldrich.com]
- 3. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.tno.nl [publications.tno.nl]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 11. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics of gentamicin administered intratracheally or as an inhalation aerosol to guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of hydromorphone hydrochloride after intravenous and intramuscular administration in guinea pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of AZD-3199 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of AZD-3199 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and long-acting β2 adrenergic receptor agonist.[1] Like many small molecule drug candidates, it is a lipophilic compound with low intrinsic aqueous solubility. This poor solubility can pose significant challenges for in vitro and in vivo studies, leading to issues with stock solution preparation, precipitation in assay media, and potentially inaccurate experimental results.
Q2: What are the available forms of this compound and how do they differ in terms of solubility?
This compound is available as a free base and as a dihydrobromide salt.[1] As a general principle for weakly basic compounds, the salt form (dihydrobromide) is expected to have higher aqueous solubility in neutral to acidic conditions compared to the free base.[2][3][4] The free base form will have its lowest solubility at higher pH values.[2][4]
Q3: In which common laboratory solvents is this compound known to be soluble?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] This is a common solvent used to prepare stock solutions of poorly water-soluble compounds for biological assays.
Troubleshooting Guide for Low Aqueous Solubility of this compound
This guide provides a systematic approach to addressing common issues with this compound solubility in aqueous solutions.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or cell culture media.
Cause: This is a common phenomenon for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous environment, the compound may crash out of solution as the solvent polarity dramatically increases.
Solutions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is considered safe, while some can tolerate up to 0.5%.[5][6][7][8][9] It is crucial to determine the maximum DMSO tolerance for your specific cell line with a vehicle control experiment.
-
Stepwise Dilution: Instead of a single large dilution, a stepwise dilution approach can be effective. This involves a series of dilutions with intermediate solvent mixtures of decreasing DMSO concentration.
-
Pre-addition of DMSO to Aqueous Medium: Adding a small amount of DMSO to the aqueous buffer or cell culture medium before introducing the this compound stock solution can sometimes prevent precipitation.[10]
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
Issue 2: Inability to achieve the desired final concentration of this compound in an aqueous solution without precipitation.
Cause: The desired concentration may exceed the aqueous solubility limit of this compound under the specific experimental conditions (e.g., pH, temperature, buffer composition).
Solutions:
-
pH Adjustment: As this compound is a weak base, its aqueous solubility is pH-dependent. Lowering the pH of the aqueous solution will increase the proportion of the more soluble protonated form. For the free base, using a buffer with a pH below the pKa of the compound will enhance solubility. The dihydrobromide salt will generally have better solubility in buffers with a neutral to acidic pH.[2][3][4]
-
Use of Co-solvents: While minimizing DMSO is important, in some cases, a slightly higher but still non-toxic concentration of a co-solvent might be necessary. Ethanol can also be considered as a co-solvent, though its compatibility with the specific assay needs to be verified.
-
Employing Solubility Enhancers (Excipients):
Quantitative Data Summary
| Solvent/System | Recommendation | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary choice for stock solutions. | Final concentration in assays should typically be ≤ 0.5%, and ideally ≤ 0.1%.[5][6][7][8][9] Always include a vehicle control. |
| Aqueous Buffers (e.g., PBS) | Direct dissolution is challenging. | Solubility is expected to be very low. pH adjustment towards acidic conditions can improve solubility of the free base. |
| Cell Culture Media | Direct dissolution is not recommended. | Dilute from a concentrated DMSO stock. Final DMSO concentration is critical. |
| Co-solvents (e.g., Ethanol) | Can be used in combination with water. | Compatibility with the experimental system must be validated. |
| Cyclodextrins | Can significantly enhance aqueous solubility. | Requires optimization of the cyclodextrin type and concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general procedure for preparing aqueous working solutions of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound (free base or dihydrobromide salt)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Determine Maximum Tolerated DMSO Concentration:
-
Before proceeding, it is critical to determine the highest concentration of DMSO that does not affect the viability or function of the cells used in your assay. This is typically done by exposing the cells to a range of DMSO concentrations (e.g., 0.01% to 1%) and assessing cell health.[16]
-
-
Prepare Intermediate and Final Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium.
-
Crucially, add the DMSO stock solution to the aqueous medium slowly while vortexing or gently mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 999 µL of aqueous medium.
-
If precipitation is observed, try the troubleshooting steps outlined above, such as using a lower final concentration, adjusting the pH, or employing a stepwise dilution.
-
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
A flowchart outlining the steps to troubleshoot low solubility of this compound.
Signaling Pathway of a β2 Adrenergic Receptor Agonist
Simplified signaling pathway of a β2 adrenergic receptor agonist like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. eijppr.com [eijppr.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AZD-3199 Dosage for In Vitro Bronchodilation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD-3199 in in vitro bronchodilation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhaled ultra-long-acting beta-2 adrenergic receptor agonist (uLABA) that was investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Its primary mechanism of action is to stimulate beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[5][6]
Q2: What are the key signaling pathways activated by this compound?
A2: Upon binding to the beta-2 adrenergic receptor, this compound triggers the activation of a stimulatory G-protein (Gs). The alpha subunit of this G-protein then activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle.[6]
Q3: Which in vitro models are suitable for assessing the bronchodilatory effects of this compound?
A3: Two common and effective in vitro models for this purpose are isolated organ bath assays using tracheal or bronchial rings and precision-cut lung slices (PCLS). Organ bath assays provide a direct measure of muscle tension, while PCLS maintain the complex microenvironment of the lung tissue, allowing for the assessment of airway narrowing in a more physiologically relevant context.
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: For in vitro experiments, this compound can typically be dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions to the desired working concentrations should be made in the physiological buffer used for your assay (e.g., Krebs-Henseleit solution) to minimize the final DMSO concentration in the organ bath or culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced effects on the tissue.
Experimental Protocols
Detailed Methodology 1: Isolated Organ Bath Assay with Human Bronchial Rings
This protocol outlines the steps for assessing the relaxant effect of this compound on pre-contracted human bronchial rings.
Materials:
-
Human bronchial tissue
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonist (e.g., methacholine, histamine)
-
This compound
-
Isolated organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect human bronchial rings (2-3 mm in width) from fresh lung tissue, taking care to avoid damaging the epithelium.
-
Suspend the rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit solution.
-
-
Equilibration:
-
Maintain the organ baths at 37°C and continuously bubble with carbogen gas.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.0-1.5 grams.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability and Contraction:
-
Assess tissue viability by inducing a contraction with a high concentration of a contractile agonist (e.g., 10 µM methacholine or 100 µM histamine).
-
Once a stable contraction plateau is reached, wash the tissues thoroughly until they return to the baseline resting tension.
-
-
Dose-Response Curve Generation:
-
Pre-contract the bronchial rings with a submaximal concentration (EC50 to EC80) of the chosen contractile agonist.
-
Once the contraction is stable, add this compound in a cumulative, stepwise manner (e.g., from 10 pM to 1 µM) to the organ bath.
-
Allow the tissue to reach a stable relaxation at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Detailed Methodology 2: Precision-Cut Lung Slice (PCLS) Bronchodilation Assay
This protocol describes the use of PCLS to evaluate the bronchodilatory effect of this compound.
Materials:
-
Fresh lung tissue (e.g., human, guinea pig, or mouse)
-
Low-melting-point agarose
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12)
-
Contractile agonist (e.g., methacholine)
-
This compound
-
Microscope with a camera and image analysis software
Procedure:
-
PCLS Preparation:
-
Inflate the lungs with warm (37°C) low-melting-point agarose solution via the trachea.
-
Cool the agarose-filled lungs on ice to solidify the agarose.
-
Using a vibratome, cut the lung tissue into thin slices (200-300 µm).
-
Culture the PCLS in a 24-well plate with culture medium at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Assess the viability of the PCLS by observing ciliary beating in the airways under a microscope.
-
-
Bronchoconstriction and Treatment:
-
Induce bronchoconstriction by adding a contractile agonist (e.g., 10 µM methacholine) to the culture medium.
-
Capture images of the airways before and after the addition of the agonist to measure the degree of constriction.
-
Once a stable constriction is achieved, add different concentrations of this compound to the wells.
-
-
Image Acquisition and Analysis:
-
Capture images of the airways at set time points after the addition of this compound.
-
Measure the airway lumen area using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of bronchodilation for each concentration of this compound relative to the agonist-induced constriction.
-
Generate a dose-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Human Bronchial Rings
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 1.00E-11 | 5.2 ± 1.1 |
| 1.00E-10 | 25.8 ± 3.4 |
| 1.00E-09 | 51.3 ± 4.2 |
| 1.00E-08 | 78.9 ± 3.9 |
| 1.00E-07 | 95.1 ± 2.5 |
| 1.00E-06 | 98.6 ± 1.8 |
Table 2: Comparison of EC50 Values for Long-Acting Beta-2 Agonists (Literature-Based)
| Compound | In Vitro System | EC50 (nM) | Reference |
| Indacaterol | Human Small Airways | ~1-10 | [7] |
| Olodaterol | Human Small Airways | ~0.1-1 | [8] |
| Vilanterol | Recombinant Human β2-AR | ~0.02-0.05 | - |
| This compound (Hypothetical) | Human Bronchial Rings | ~0.5-5 | - |
Note: The EC50 value for this compound is hypothetical and based on the potency of similar uLABAs. Researchers should determine the precise EC50 in their specific experimental system.
Troubleshooting Guide
Q5: My tissue is not showing a consistent contractile response to the agonist. What could be the problem?
A5: Inconsistent contractile responses can arise from several factors:
-
Tissue Viability: Ensure the tissue is fresh and handled gently during preparation to avoid damage. A lack of response to a high concentration of potassium chloride (KCl) can indicate poor viability.
-
Equilibration Time: Allow for a sufficient equilibration period (at least 60 minutes) under stable temperature and oxygenation.
-
Agonist Concentration: The agonist concentration may be too high, leading to receptor desensitization. Use a submaximal concentration (EC50-EC80) for pre-contraction.
-
Buffer Composition: Double-check the composition of your Krebs-Henseleit solution, particularly the calcium concentration, as it is crucial for muscle contraction.
-
Gas Supply: Ensure a continuous and stable supply of carbogen (95% O2, 5% CO2) to maintain the physiological pH of the buffer.
Q6: I am observing a high degree of variability between my tissue preparations. How can I reduce this?
A6: Inter-tissue variability is common, but can be minimized by:
-
Standardized Dissection: Use a consistent technique for dissecting and preparing the tissue rings or slices to ensure uniform size and handling.
-
Consistent Tension: Apply the same initial resting tension to all tissue rings in an organ bath experiment.
-
Randomization: Randomize the assignment of different treatments to the organ bath chambers or PCLS wells to avoid systematic bias.
-
Sufficient Sample Size: Increase the number of replicates (n-number) to improve the statistical power of your experiment and reduce the impact of individual outlier tissues.
Q7: The relaxation response to this compound is weak or absent. What should I check?
A7: A poor relaxation response could be due to:
-
Receptor Desensitization: Prolonged exposure to high concentrations of contractile agonists can lead to desensitization of the beta-2 adrenergic receptors. Ensure thorough washing after the initial viability test.
-
This compound Concentration Range: You may be using a concentration range that is too low. Refer to literature values for similar compounds to guide your dose selection and consider a wider concentration range.
-
Stock Solution Issues: Verify the correct preparation and storage of your this compound stock solution. It is advisable to prepare fresh dilutions for each experiment.
-
Epithelium Removal: In some cases, the airway epithelium can release factors that modulate smooth muscle tone. If your protocol involves removing the epithelium, ensure it is done consistently and completely.
Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 3. Effects of beta-agonists on dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free Step-By-Step Guide for Making Precision Cut Lung Slices [products.precisionary.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of (a Combination of) the Beta2-Adrenoceptor Agonist Indacaterol and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3199 stability issues and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of AZD-3199, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For optimal stability, this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1][2]
Q3: Is this compound stable at room temperature during shipping?
A3: Yes, this compound is stable enough for a few weeks at ambient temperatures, which covers the typical duration of shipping and customs processing.[1][2]
Q4: What is the shelf life of this compound?
A4: When stored correctly, this compound is expected to have a shelf life of over two years.[1]
Q5: In which solvent is this compound soluble?
A5: this compound is soluble in DMSO.[1][2]
Quantitative Data Summary
For easy reference, the storage conditions for this compound are summarized in the table below.
| Form | Storage Duration | Temperature | Light/Moisture Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C |
Troubleshooting Guide
Users may encounter issues related to the stability of this compound during their experiments. This guide provides potential causes and solutions for common problems.
Issue 1: Loss of Compound Activity in Aqueous Solutions
-
Potential Cause: While specific data for this compound is limited, related benzothiazolone derivatives have been shown to be susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7).[3] If your experimental buffer is in this pH range, degradation of this compound may be occurring.
-
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your experimental buffers.
-
Acidic Buffers: If your experimental design allows, consider using a buffer with a slightly acidic pH (< 7) to potentially reduce the rate of hydrolysis.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Issue 2: Inconsistent Results or Gradual Loss of Potency
-
Potential Cause: Phenolic β2-agonists can be susceptible to oxidation, a process that can be catalyzed by peroxidases present in biological samples or through exposure to air and light over time.[1] This could lead to a gradual decrease in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light to minimize photo-oxidation.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants: If compatible with your assay, consider the addition of antioxidants to your buffers, but be aware that some, like ascorbate and glutathione, can in some cases accelerate degradation.[1]
-
Fresh Aliquots: Use fresh aliquots of your stock solution for each experiment to avoid repeated freeze-thaw cycles which can introduce moisture and oxygen.
-
Issue 3: Unexpected Peaks in Analytical Chromatography
-
Potential Cause: The appearance of new peaks during analytical procedures like HPLC could indicate the presence of degradation products.
-
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, you can perform forced degradation studies on a small sample of this compound. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and intense light).
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
-
Experimental Protocols
Key Experiment: In Vitro cAMP Assay for this compound Activity
This protocol outlines a general procedure for determining the potency and efficacy of this compound by measuring the accumulation of cyclic AMP (cAMP) in a cell-based assay.
1. Cell Culture:
- Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions until they reach 80-90% confluency.
2. Cell Preparation:
- Harvest the cells using a non-enzymatic cell dissociation solution.
- Wash the cells with a serum-free assay buffer (e.g., PBS or HBSS with 0.1% BSA).
- Resuspend the cells in the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- Determine the cell density and adjust to the desired concentration for the assay.
3. Assay Procedure:
- Prepare a serial dilution of this compound in the assay buffer.
- In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (buffer with DMSO) and a positive control (e.g., isoproterenol).
- Add the cell suspension to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
4. cAMP Measurement:
- Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
- Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
5. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
- Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Peroxidative metabolism of beta2-agonists salbutamol and fenoterol and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Mitigating Off-Target Effects of AZD-3199 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of AZD-3199 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ultra-long-acting β2-adrenergic receptor (β2AR) agonist. Its primary on-target effect is to bind to and activate β2ARs, which are G protein-coupled receptors (GPCRs). This activation primarily stimulates the Gs alpha subunit of the associated heterotrimeric G protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is responsible for the therapeutic effects of β2AR agonists, such as smooth muscle relaxation in the airways.
Q2: What are potential "off-target" effects of a β2AR agonist like this compound in cellular assays?
While this compound is designed to be selective for the β2AR, off-target effects in cellular assays can arise from several sources:
-
Binding to other adrenergic receptor subtypes: At higher concentrations, this compound may cross-react with other adrenergic receptors, such as β1AR (predominantly in the heart) or β3AR (in adipose tissue), leading to unintended cellular responses.
-
Biased Agonism: this compound might act as a "biased agonist," meaning it could preferentially activate one downstream signaling pathway over another. For the β2AR, the canonical pathway is Gs-cAMP activation. However, β2AR can also signal through a Gs-independent pathway involving β-arrestin. A biased agonist might favor one of these pathways, leading to a different cellular outcome than a balanced agonist.[2][3]
-
Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to any agonist, including this compound, can lead to receptor desensitization, internalization, and downregulation.[4][5][6] This is a cellular feedback mechanism to prevent overstimulation, but in an assay, it can be misinterpreted as an off-target effect or a loss of compound potency.
-
Cell line-specific effects: The expression levels of the target receptor, other receptor subtypes, and downstream signaling components can vary significantly between different cell lines, influencing the observed on- and off-target effects.
Q3: How can I determine if the observed effects in my assay are on-target or off-target?
Several strategies can be employed:
-
Use of a specific antagonist: Pre-treatment of your cells with a known, selective β2AR antagonist (e.g., ICI 118,551) should block the on-target effects of this compound. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Knockdown or knockout of the target receptor: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the β2AR in your cell line should abolish the on-target effects of this compound.
-
Dose-response curves: On-target effects should occur at concentrations consistent with the known potency of this compound for the β2AR. Off-target effects often require significantly higher concentrations.
-
Orthogonal assays: Confirm your findings using a different assay that measures a distinct endpoint of the same signaling pathway. For example, if you observe a change in gene expression, you could also measure the phosphorylation of a downstream kinase.
-
Counter-screening: Test this compound in cell lines that do not express the β2AR but may express other potential off-target receptors.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (EC50) of this compound in a cAMP accumulation assay.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization | Reduce the incubation time with this compound. Perform a time-course experiment to find the optimal stimulation time before significant desensitization occurs. |
| Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP.[7] |
| Low Receptor Expression | Use a cell line known to express high levels of the β2AR. Verify receptor expression using qPCR, flow cytometry, or radioligand binding. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Ensure the compound is stable in your assay buffer and at the incubation temperature. |
Issue 2: Observing a cellular phenotype that is not consistent with cAMP elevation (e.g., unexpected changes in cell proliferation or morphology).
| Possible Cause | Troubleshooting Steps |
| Biased Agonism (β-arrestin pathway activation) | Perform a β-arrestin recruitment assay to determine if this compound is activating this pathway. Compare the potency of this compound in the cAMP assay versus the β-arrestin assay. |
| Off-target receptor activation | Use a selective β2AR antagonist to see if the phenotype is blocked. Test this compound in a panel of cell lines expressing different adrenergic receptor subtypes. |
| High compound concentration | Perform a full dose-response curve to determine if the unexpected phenotype only occurs at concentrations significantly higher than the EC50 for β2AR activation. |
| Assay Artifact | Rule out interference of this compound with your assay technology (e.g., autofluorescence in a fluorescence-based assay). |
Data Presentation
Table 1: Representative Selectivity Profile of Long-Acting β2-Adrenergic Receptor Agonists.
Data for this compound is not publicly available. The following data for other well-characterized LABAs are provided for illustrative purposes to highlight the concept of receptor selectivity. Lower Ki values indicate higher binding affinity.
| Compound | β2AR Ki (nM) | β1AR Ki (nM) | β2 vs β1 Selectivity | Reference |
| Salmeterol | 5.0 | 14,000 | ~2800-fold | [8] |
| Formoterol | 2.5 | 63 | ~25-fold | [9] |
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
Cells expressing the β2-adrenergic receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
This compound and other test compounds
-
Selective β2AR antagonist (e.g., ICI 118,551) for control experiments
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-10,000 cells/well, to be optimized).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing PDE inhibitor.
-
For antagonist experiments, prepare the antagonist at a fixed concentration.
-
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
For antagonist mode: Add 5 µL of antagonist solution and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of this compound dilution series (or agonist for antagonist mode).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP detection reagents (d2-cAMP and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620) and convert to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol is a general guideline for a commercially available assay system (e.g., DiscoverX PathHunter).
Materials:
-
PathHunter cell line co-expressing β2AR-ProLink and β-arrestin-Enzyme Acceptor
-
Cell culture and plating medium
-
This compound and other test compounds
-
Assay buffer
-
Detection reagent kit
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating:
-
Plate cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Protocol:
-
Remove the cell culture medium from the wells.
-
Add 10 µL of the this compound dilution series to the respective wells.
-
Incubate for 90 minutes at 37°C.
-
Add 12 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathways.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in AZD-3199 Dry Powder Inhaler Formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of AZD-3199 as a dry powder inhaler (DPI). The information is based on established principles of DPI formulation and may not reflect specific proprietary information about existing this compound formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of developing an this compound DPI formulation.
Issue 1: Poor Powder Flowability and Dose Uniformity
-
Question: Our this compound DPI blend shows poor flowability, leading to inconsistent dosing. What are the potential causes and how can we improve it?
-
Answer: Poor powder flow is a common challenge in DPI formulations, especially with micronized active pharmaceutical ingredients (APIs) which tend to be cohesive.[1] This can lead to variability in the emitted dose.
Potential Causes:
-
High Cohesiveness of Micronized this compound: Fine particles have high surface energy, leading to strong inter-particle cohesive forces.
-
Inadequate Carrier Properties: The size, shape, and surface morphology of the carrier excipient (e.g., lactose) significantly impact the flow of the blend.[2]
-
Suboptimal Drug-Carrier Ratio: An incorrect ratio can lead to either poor flow or inadequate drug loading.
-
Environmental Factors: Humidity can increase powder cohesiveness.
Recommended Solutions:
-
Optimize Carrier Particle Size: Experiment with different grades of lactose or other carriers with a larger particle size to improve flow.[2]
-
Incorporate Fine Particle Excipients: The addition of a small percentage of fine particle lactose or other excipients can sometimes improve flow by reducing the cohesive forces between the drug and carrier.
-
Use of Flow Enhancers: Ternary agents like magnesium stearate can reduce the adhesive forces between the API and the carrier, improving drug release and flow.[1][2]
-
Control Environmental Conditions: Ensure that manufacturing and testing are performed in a controlled low-humidity environment.
-
Issue 2: Low Fine Particle Fraction (FPF) and Poor Aerosol Performance
-
Question: Our this compound formulation results in a low Fine Particle Fraction (FPF) upon aerosolization. How can we enhance the delivery of the drug to the deep lung?
-
Answer: A low FPF indicates that a significant portion of the drug is not reaching the desired site of action in the lungs. This is a critical parameter for inhaled drug efficacy.
Potential Causes:
-
Strong Drug-Carrier Adhesion: The adhesive forces between this compound and the carrier particles may be too strong, preventing efficient drug detachment during inhalation.
-
Particle Agglomeration: this compound particles may be agglomerating, leading to a larger aerodynamic diameter that deposits in the upper airways.
-
Inappropriate Inhaler Device: The resistance of the DPI device may not be suitable for the formulation, resulting in insufficient de-agglomeration energy.[1]
-
Suboptimal Formulation Composition: The choice and ratio of excipients play a crucial role in aerosol performance.[3]
Recommended Solutions:
-
Optimize Drug-Carrier Ratio: Systematically vary the concentration of this compound in the blend to find the optimal balance between drug loading and aerosol performance.
-
Incorporate Dispersibility Enhancers: Amino acids like L-leucine can be used as excipients to improve powder dispersibility and reduce moisture uptake.[2]
-
Particle Engineering: Consider spray drying as an alternative to micronization to produce particles with better-defined geometries and potentially improved aerosolization characteristics.[4]
-
Device Selection: Test the formulation with different DPI devices to find the best match between the formulation's properties and the device's dispersion mechanism.
-
Issue 3: Physical and Chemical Instability of the Formulation
-
Question: We are observing physical changes (e.g., caking) and chemical degradation of this compound in our DPI formulation during storage. What are the likely causes and how can we improve stability?
-
Answer: The stability of a DPI formulation is critical for ensuring a consistent and safe product over its shelf life.
Potential Causes:
-
Hygroscopicity of Components: Amorphous content in the API or excipients can absorb moisture, leading to particle agglomeration, caking, and potential chemical degradation.[2]
-
Excipient Incompatibility: The chosen excipients may be interacting chemically with this compound.
-
Manufacturing Process-Induced Degradation: High-energy processes like milling can generate amorphous regions that are more susceptible to degradation.[1]
-
Inadequate Packaging: The packaging may not provide sufficient protection from environmental moisture and light.
Recommended Solutions:
-
Select Crystalline and Low-Hygroscopicity Excipients: Use crystalline forms of excipients like lactose or mannitol, which are less prone to moisture uptake.[2]
-
Conduct Excipient Compatibility Studies: Perform stressed stability studies with binary mixtures of this compound and each potential excipient to identify any incompatibilities.
-
Optimize Manufacturing Process: If using milling, carefully control the process parameters to minimize the generation of amorphous content. Alternatively, explore less energy-intensive particle engineering techniques like spray drying.[4]
-
Implement Protective Packaging: Store the final DPI product in packaging with a desiccant to maintain a low-humidity environment.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common excipients used in DPI formulations for drugs like this compound?
A1: The most common carrier excipient is lactose, available in various grades.[2] Other excipients that can be used to enhance formulation performance include mannitol, trehalose, and amino acids like L-leucine.[2] The choice of excipient depends on the specific requirements of the API and the desired aerosol performance.
-
Q2: What are the key in-vitro tests to characterize the performance of an this compound DPI?
A2: The critical in-vitro tests for a DPI formulation include:
-
Aerodynamic Particle Size Distribution (APSD): Typically measured using a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) to determine the Fine Particle Dose (FPD) and Fine Particle Fraction (FPF).
-
Emitted Dose (ED) Uniformity: To ensure consistent dosing from the device.
-
Powder Rheology: To assess the flow properties of the powder blend.
-
Moisture Content: To evaluate the potential for physical and chemical instability.
-
-
Q3: How does the choice of DPI device impact the formulation development of this compound?
A3: The DPI device is an integral part of the drug delivery system.[1] The device's intrinsic resistance and dispersion mechanism will significantly affect the de-agglomeration of the powder and the resulting aerosol performance. Therefore, the formulation should be co-developed and optimized with the intended DPI device.
-
Q4: What manufacturing processes are typically used for DPI formulations?
A4: The most common manufacturing process involves blending micronized API with a carrier excipient.[1][4] An alternative approach is spray drying, where the API and excipients are dissolved or suspended in a solvent and then dried to form composite particles.[4][5][6]
Data Presentation
Table 1: Example of Aerodynamic Particle Size Distribution Data for different this compound Formulations
| Formulation ID | Emitted Dose (µg) | Fine Particle Dose (FPD) (µg) | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) |
| This compound-F1 | 185.6 | 45.2 | 24.4 | 4.2 |
| This compound-F2 | 192.1 | 68.9 | 35.9 | 3.1 |
| This compound-F3 | 188.9 | 82.5 | 43.7 | 2.5 |
Table 2: Example of Powder Rheology Data for different this compound Blends
| Formulation ID | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index | Hausner Ratio |
| This compound-B1 | 0.45 | 0.62 | 27.4 | 1.38 |
| This compound-B2 | 0.52 | 0.65 | 20.0 | 1.25 |
| This compound-B3 | 0.58 | 0.68 | 14.7 | 1.17 |
Experimental Protocols
Protocol 1: Determination of Aerodynamic Particle Size Distribution using a Next Generation Impactor (NGI)
-
Apparatus Setup: Assemble the NGI plates with the appropriate collection surfaces (e.g., coated with a solvent to prevent particle bounce). Connect the NGI to a vacuum pump through a flow meter.
-
Flow Rate Calibration: Calibrate the flow rate through the NGI to the desired value (typically between 30 and 100 L/min) to achieve a pressure drop of 4 kPa across the device.
-
Dose Actuation: Load the DPI device with a dose of the this compound formulation. Actuate the dose into the NGI through a mouthpiece adapter for a specific duration (e.g., 2-4 seconds).
-
Sample Recovery: Disassemble the NGI and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.
-
Drug Quantification: Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the FPD (the mass of drug with an aerodynamic diameter typically less than 5 µm), FPF (FPD as a percentage of the emitted dose), and MMAD.
Mandatory Visualizations
Caption: General workflow for the development of a dry powder inhaler formulation.
Caption: Logical troubleshooting guide for common DPI formulation challenges.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Advancements in the Design and Development of Dry Powder Inhalers and Potential Implications for Generic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving the challenges of dry powder inhalation [pharma-iq.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Development of a dry powder formulation for pulmonary delivery of azithromycin-loaded nanoparticles [frontierspartnerships.org]
Technical Support Center: Improving the Therapeutic Index of β2-Agonists with Insights from AZD-3199
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and improving the therapeutic index of β2-agonists, using available data from the clinical development of AZD-3199 as a case study.
Frequently Asked Questions (FAQs)
Q1: What was this compound and why is it a relevant case study?
A1: this compound was an inhaled ultra-long-acting β2-adrenoceptor agonist (uLABA) developed by AstraZeneca for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Although its development was discontinued, the publicly available clinical trial data provides valuable insights into achieving prolonged bronchodilation while minimizing systemic side effects, a key goal in improving the therapeutic index of this drug class.
Q2: What is the primary mechanism of action for β2-agonists and what are the key signaling pathways involved?
A2: β2-agonists exert their therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells. This primarily activates the Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation (bronchodilation).[3][4][5] However, β2-receptor activation can also trigger a G protein-independent pathway involving β-arrestin, which is associated with receptor desensitization and may contribute to adverse effects.[3]
Q3: What is meant by the "therapeutic index" in the context of β2-agonists?
A3: The therapeutic index refers to the ratio between the dose of a drug that produces a therapeutic effect and the dose that produces a toxic (adverse) effect. For β2-agonists, a wider therapeutic index means achieving effective bronchodilation at a dose that causes minimal or no systemic side effects, such as tachycardia (increased heart rate), muscle tremors, and hypokalemia (low blood potassium).[6]
Q4: How can the therapeutic index of β2-agonists be improved?
A4: Strategies to improve the therapeutic index focus on maximizing local efficacy in the lungs while minimizing systemic exposure and off-target effects. This can be achieved through:
-
Developing drugs with high β2-receptor selectivity: This minimizes off-target effects on other adrenergic receptors (e.g., β1-receptors in the heart).
-
Optimizing drug delivery: Inhaled delivery targets the drug to the lungs, reducing systemic absorption.[4]
-
Designing "biased agonists": These are molecules that preferentially activate the therapeutic Gs-pathway over the β-arrestin pathway, potentially reducing receptor desensitization and certain adverse effects.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bronchodilator response in preclinical models.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug delivery to the lungs | Ensure proper nebulization or intratracheal administration technique. Verify particle size of the aerosolized compound. |
| Receptor desensitization | Consider a shorter duration of exposure or a washout period between doses. Investigate the potential for tachyphylaxis with the specific agonist being tested. |
| Incorrect dose selection | Perform a dose-response study to determine the optimal effective dose (e.g., ED50) for the chosen animal model. |
| Animal model variability | Ensure consistent age, weight, and strain of animals. Increase the number of animals per group to improve statistical power. |
Problem 2: Significant systemic side effects (e.g., tachycardia, tremor) observed in animal studies at therapeutically effective doses.
| Possible Cause | Troubleshooting Step |
| High systemic absorption of the drug | Evaluate the pharmacokinetic profile of the compound to determine the extent of systemic exposure after inhalation. Consider reformulating the drug to enhance lung retention and reduce systemic absorption. |
| Off-target receptor activation | Assess the selectivity of the agonist for the β2-receptor versus other adrenergic receptors (β1, α1). |
| β-arrestin pathway activation | Investigate the signaling bias of the agonist. A compound with a strong bias towards the Gs pathway may have a better safety profile. |
Problem 3: Difficulty in translating preclinical efficacy to clinical trial outcomes.
| Possible Cause | Troubleshooting Step |
| Species differences in receptor pharmacology | Characterize the binding affinity and functional potency of the compound at both human and the preclinical species' β2-receptors. |
| Differences in disease models | Ensure the preclinical model of bronchoconstriction is relevant to the human disease being targeted (e.g., asthma vs. COPD). |
| Discrepancies in drug delivery and dosimetry | Carefully consider the differences in inhalation devices and lung deposition between preclinical models and human clinical trials. |
Data Presentation
Table 1: Efficacy of this compound in Patients with COPD (Phase II Clinical Trial - NCT00929708)
| Treatment Group | Dose | Change in FEV1 (0-4 hours post-dose) | Change in FEV1 (24-26 hours post-dose) |
| This compound | 200 µg once daily | 106 - 171 mL | 96.5 - 110 mL |
| This compound | 400 µg once daily | 106 - 171 mL | 96.5 - 110 mL |
| This compound | 800 µg once daily | 106 - 171 mL | 96.5 - 110 mL |
| Formoterol | 9 µg twice daily | Significant improvement vs. placebo | Not significantly different from placebo |
| Placebo | - | - | - |
| FEV1: Forced Expiratory Volume in 1 second. Data presented as estimated treatment effect versus placebo. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Maximum Plasma Concentration (Cmax) | Within 30 minutes post-inhalation[4][7][8] |
| Terminal Half-life | Up to 142 hours in healthy Caucasian males[4][7][8] |
| Data from studies in healthy volunteers and patients with asthma or COPD. |
Table 3: Safety and Tolerability of this compound
| Adverse Event Profile | Details |
| General Tolerability | Generally well-tolerated in clinical trials.[9] |
| Systemic Effects | Small, dose-dependent effects on serum potassium, heart rate, and QTc interval were observed, consistent with known class effects of β2-agonists.[2] |
| Comparison with Formoterol | At comparable peak bronchodilator effect, this compound was associated with less pronounced serum potassium suppression than formoterol.[2] |
| No specific adverse event rates were found in the reviewed literature. |
Experimental Protocols
Protocol 1: Histamine-Induced Bronchoconstriction in Guinea Pigs (In Vivo)
Objective: To evaluate the bronchoprotective effect of a test compound against a histamine challenge in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Histamine dihydrochloride solution (in saline)
-
Test compound (formulated for inhalation or systemic administration)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatize guinea pigs to the plethysmograph chambers.
-
Administer the test compound or vehicle at the desired dose and route.
-
After a specified pre-treatment time, place the animal in the plethysmograph chamber.
-
Expose the animal to an aerosol of histamine solution for a defined period (e.g., 30-60 seconds).
-
Record respiratory parameters (e.g., tidal volume, respiratory rate, and specific airway resistance) continuously before, during, and after the histamine challenge.
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction by the test compound compared to the vehicle control.
Protocol 2: Measurement of Forced Expiratory Volume in 1 second (FEV1) in a Clinical Trial
Objective: To assess the effect of a test drug on lung function in patients with asthma or COPD.
Materials:
-
Spirometer meeting American Thoracic Society (ATS)/European Respiratory Society (ERS) standards
-
Nose clips
-
Single-use disposable mouthpieces and bacterial/viral filters
Procedure:
-
Patient Preparation: Ensure the patient has abstained from short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to testing. The patient should be seated comfortably for at least 5-10 minutes before the maneuver.
-
Instructions: Clearly and concisely instruct the patient on the FEV1 maneuver: "I want you to take in the biggest, deepest breath you possibly can, and then blast it all out as hard and as fast as you can for at least 6 seconds."
-
Maneuver: a. The patient should sit upright with their head slightly extended. b. A nose clip is applied. c. The patient takes a full, deep inspiration. d. The patient places the mouthpiece in their mouth, ensuring a tight seal with their lips. e. The patient performs a maximal, forced exhalation for at least 6 seconds.
-
Quality Control: At least three acceptable maneuvers should be obtained. Acceptability criteria include a rapid start to expiration, no coughing in the first second, and a smooth, continuous exhalation curve. The two largest FEV1 values should be within 150 mL of each other.
-
Data Recording: Record the highest FEV1 value from the acceptable maneuvers.
Mandatory Visualizations
Caption: Canonical Gs-cAMP signaling pathway of β2-agonists leading to bronchodilation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-long-acting β₂-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inshealth.org [inshealth.org]
- 4. ashfordstpeters.net [ashfordstpeters.net]
- 5. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing AZD-3199 free base
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of AZD-3199 free base in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ultra-long-acting agonist for the β2-adrenergic receptor (β2-AR), a G protein-coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the β2-AR, which is predominantly expressed in airway smooth muscle. This activation initiates a signaling cascade that leads to bronchodilation, making it a compound of interest for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Q2: How should I handle and store this compound free base upon receipt?
A2: Proper handling and storage are critical to maintain the integrity of this compound free base. The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1] Upon receipt, it is recommended to store the solid powder under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): For extended storage, keep at -20°C in a dry, dark environment.[1] The shelf life of this compound free base is greater than two years if stored correctly.[1]
Q3: How do I prepare a stock solution of this compound free base?
A3: this compound free base is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be further diluted in aqueous buffers or cell culture media for your experiments. When preparing the stock solution, it is important to use the batch-specific molecular weight provided on the certificate of analysis, as this can vary due to hydration.[1]
Q4: How should I store the prepared stock solution?
A4: The storage of the stock solution also depends on the intended duration of use:
-
Short-term (days to weeks): Store at 0 - 4°C.[1]
-
Long-term (months): For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological response in cell-based assays. | 1. Compound Degradation: Improper storage of the solid or stock solution. 2. Low Solubility: Precipitation of the compound in aqueous assay buffer. 3. Cell Health: Poor cell viability or receptor expression levels. | 1. Ensure the compound and stock solutions have been stored according to the recommended conditions. Prepare a fresh stock solution. 2. Check the final concentration of DMSO in your assay; it should typically be below 0.5% to avoid solvent effects and ensure solubility. You may need to optimize the final assay concentration of this compound. 3. Perform a cell viability assay (e.g., trypan blue exclusion) and verify the expression of the β2-adrenergic receptor in your cell line. |
| High background signal in cAMP assays. | 1. Basal cAMP Levels: High constitutive activity of the β2-AR in your cell line. 2. Reagent Contamination: Contamination of assay buffers or reagents with substances that stimulate adenylyl cyclase. | 1. Include a vehicle control (DMSO) to determine the basal cAMP level. 2. Use fresh, high-quality reagents and buffers for your assay. |
| Difficulty achieving a full dose-response curve. | 1. Concentration Range: The tested concentration range of this compound may be too narrow. 2. Assay Window: The dynamic range of the assay may be insufficient to capture the full response. | 1. Broaden the concentration range of this compound in your experiment to ensure you capture both the bottom and top plateaus of the curve. 2. Optimize the assay conditions, such as cell number and incubation time, to maximize the signal-to-background ratio. |
Quantitative Data
Table 1: Physicochemical Properties of this compound Free Base
| Property | Value | Source |
| Molecular Weight | 578.77 g/mol | [1] |
| Chemical Formula | C₃₂H₄₂N₄O₄S | [1] |
| Purity | >98% | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Stock Solution Preparation Guide (for a Molecular Weight of 578.77 g/mol )
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.73 mL | 8.64 mL | 17.28 mL |
| 5 mM | 0.35 mL | 1.73 mL | 3.46 mL |
| 10 mM | 0.17 mL | 0.86 mL | 1.73 mL |
| 50 mM | 0.03 mL | 0.17 mL | 0.35 mL |
| Data adapted from a supplier's datasheet.[1] |
Experimental Protocols
Detailed Methodology: In Vitro cAMP Measurement Assay
This protocol is adapted from a generic luminescent-based cAMP assay and is suitable for determining the potency and efficacy of this compound as a β2-adrenergic receptor agonist.
1. Cell Preparation:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
On the day of the assay, harvest the cells and resuspend them in an induction buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Determine the cell density and adjust to the desired concentration for the assay (typically optimized for the specific cell line and assay kit).
2. Compound Preparation:
-
Prepare a serial dilution of this compound free base in the induction buffer. Start from a high concentration (e.g., 10 µM) and perform 1:10 or 1:3 serial dilutions to generate a dose-response curve.
-
Include a vehicle control (e.g., 0.1% DMSO in induction buffer) and a positive control (e.g., isoproterenol).
3. Assay Procedure (using a commercial luminescent cAMP assay kit):
-
Add the prepared cells to the wells of a white, opaque 96-well plate.
-
Add the serially diluted this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells by adding the lysis buffer provided in the kit and incubate as recommended.
-
Add the cAMP detection solution, which contains a protein kinase A (PKA) that will be consumed in the presence of cAMP.
-
Finally, add the kinase detection reagent to measure the remaining PKA activity (which is inversely proportional to the amount of cAMP produced). This reagent typically contains a luciferase and its substrate, and the luminescent signal is measured using a plate luminometer.
4. Data Analysis:
-
The raw luminescence units (RLU) are converted to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives a response halfway between the baseline and maximum) and the Eₘₐₓ (the maximum response).
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro cAMP assay workflow.
References
Common pitfalls in preclinical evaluation of uLABAs like AZD-3199
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the preclinical evaluation of ultra-long-acting β2-agonists (uLABAs) like AZD-3199.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that determine the ultra-long duration of action of uLABAs?
A1: The extended duration of action for uLABAs is primarily attributed to two key physicochemical properties: high lipophilicity and high affinity for the β2-adrenergic receptor (β2AR). High lipophilicity allows the molecules to form a depot within the cell membrane, from which they slowly leach out to continuously interact with the receptor. Additionally, some uLABAs exhibit slow dissociation kinetics from the β2AR, further prolonging their signaling activity. For instance, the slow kinetics of lysosomal trapping has been identified as a key mechanism for prolonging the lung retention and effect duration of some inhaled β-agonists.
Q2: Why do we observe a discrepancy between in vitro potency (EC50) and in vivo duration of action?
A2: A common pitfall is assuming a direct correlation between high potency in an acute in vitro assay (like a cAMP accumulation assay) and a long duration of action in vivo. While potency is important, the duration of action is more closely linked to the compound's pharmacokinetic and pharmacodynamic properties at the receptor, including its membrane partitioning, receptor binding kinetics (kon/koff rates), and resistance to cellular clearance mechanisms. A highly potent agonist may not have the required lipophilicity or binding kinetics to sustain its effect over 24 hours.
Q3: What causes the tachyphylaxis or desensitization observed with prolonged β2-agonist exposure in our cell-based assays?
A3: Tachyphylaxis, or rapid desensitization, is an expected physiological response to sustained β2AR stimulation.[1][2][3] This process is primarily mediated by:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the agonist-occupied receptor, and second messenger-dependent kinases like Protein Kinase A (PKA) can phosphorylate both occupied and unoccupied receptors.[2][3][4]
-
β-arrestin Recruitment: Phosphorylation increases the receptor's affinity for β-arrestin proteins. β-arrestin binding sterically hinders G protein coupling, effectively uncoupling the receptor from its downstream signaling cascade (e.g., adenylyl cyclase activation).[3][5]
-
Receptor Internalization: The receptor-β-arrestin complex promotes the sequestration of receptors from the cell surface into intracellular endosomes, reducing the number of available receptors for agonist binding.[3]
This is a critical consideration for experimental design, especially for long-term incubation studies.
Q4: How can we differentiate between on-target β2AR-mediated effects and potential off-target effects in our preclinical safety assessment?
A4: Differentiating on-target from off-target effects is crucial. A key strategy is to demonstrate the reversibility of the observed effect with a specific β2AR antagonist, such as propranolol. If the effect is reversed by the antagonist, it is likely mediated by the β2AR. For example, in the guinea pig bronchoconstriction model, the bronchoprotective effect of this compound was reversed by propranolol, confirming its activity was mediated via β2 receptors. Additionally, screening the compound against a panel of other GPCRs and key safety targets (e.g., hERG channel) is essential to identify potential off-target liabilities.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in cAMP assay results. | 1. Inconsistent cell density. 2. Cell viability is low (<90%). 3. Phosphodiesterase (PDE) activity degrading cAMP. 4. Assay signal is outside the linear range of the standard curve. | 1. Ensure precise cell counting and seeding for each well. 2. Check cell viability before each experiment. 3. Always include a PDE inhibitor (e.g., IBMX) in the assay buffer. 4. Optimize cell number and agonist concentration to ensure the cAMP level falls within the dynamic range of your assay.[6][7] |
| Test compound shows lower than expected potency (high EC50). | 1. Compound degradation in assay buffer. 2. High non-specific binding to assay plates. 3. Insufficient incubation time to reach equilibrium. | 1. Assess compound stability in the assay medium. 2. Consider using low-binding plates or adding a small amount of BSA to the buffer. 3. Perform a time-course experiment to determine the optimal incubation time for reaching a stable response. |
| Difficulty demonstrating long duration of action in a washout assay. | 1. Incomplete washout of the compound. 2. Rapid receptor desensitization and internalization masking the sustained effect. | 1. Increase the number and volume of wash steps. Confirm washout efficiency with a radiolabeled or fluorescent analog if possible. 2. Measure the response at an early time point after washout before significant desensitization occurs. Consider using cell lines with engineered β2ARs that have altered desensitization properties for mechanistic studies. |
| Radioligand binding assay shows low specific binding. | 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand. 3. Incorrect buffer composition (e.g., wrong pH, missing ions). | 1. Use a cell line with higher receptor expression or prepare membranes from a richer tissue source. Quantify receptor density (Bmax) to confirm. 2. Check the age and storage conditions of the radioligand. 3. Verify that the assay buffer composition meets the requirements for the specific radioligand and receptor.[1][8] |
In Vivo Study Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent bronchoprotection in guinea pig model. | 1. Variable aerosol delivery to the lungs. 2. Animal-to-animal variability in response to the bronchoconstrictor agent (e.g., histamine, methacholine). | 1. Standardize the nebulization/insufflation procedure. Ensure the device is functioning optimally and the animal's breathing pattern is stable during administration. 2. Perform a dose-response curve for the bronchoconstrictor in a cohort of animals to establish a reliable challenge dose. Use a crossover study design if feasible to reduce inter-animal variability. |
| Observed cardiovascular side effects (e.g., tachycardia) at efficacious doses. | 1. On-target effect due to β2AR stimulation in the heart. 2. Off-target effects on other receptors (e.g., β1AR). 3. High systemic exposure. | 1. This is an expected class effect of β2-agonists. The goal is to find a therapeutic window where bronchodilation is achieved at exposures that cause minimal cardiovascular effects. 2. Evaluate the compound's selectivity for β2AR over β1AR in vitro. 3. Assess the pharmacokinetic profile to understand the relationship between lung deposition, systemic exposure, and adverse effects. |
| Duration of action in vivo is shorter than predicted from in vitro washout assays. | 1. Rapid metabolic clearance of the compound in vivo. 2. Poor retention of the compound in the lung tissue. 3. Faster receptor turnover and desensitization in the in vivo environment. | 1. Conduct pharmacokinetic studies to determine the metabolic stability and clearance rate of the compound. 2. Measure compound concentration in lung tissue over time to assess lung retention. 3. Correlate pharmacokinetic and pharmacodynamic data to understand the drivers of effect duration. |
Experimental Protocols & Methodologies
β2-Adrenergic Receptor (β2AR) Signaling and Desensitization Pathway
The binding of a uLABA to the β2AR initiates a conformational change, leading to the activation of the associated stimulatory G protein (Gs). This triggers a cascade of events resulting in bronchodilation. However, prolonged stimulation activates negative feedback mechanisms that attenuate the signal.
Experimental Workflow for uLABA Preclinical Assessment
A logical workflow is essential for efficiently characterizing a novel uLABA, from initial in vitro screening to in vivo validation.
Detailed Methodology: Radioligand Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound for the β2AR.
Objective: To quantify the binding affinity of a uLABA to the β2AR expressed in a cell membrane preparation.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human β2AR (e.g., CHO or HEK293 cells).[2]
-
Radioligand: A high-affinity β2AR antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Blocker: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Test Compound: uLABA (e.g., this compound) at various concentrations.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[8]
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well).[8]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand (at a concentration near its Kd) + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific blocker.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology: In Vivo Bronchoprotection in Guinea Pig
This protocol describes a common model to assess the efficacy and duration of action of an inhaled uLABA.[9][10][11]
Objective: To measure the ability of an inhaled uLABA to protect against bronchoconstriction induced by an agent like histamine or methacholine.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Test Compound: uLABA formulated for inhalation.
-
Bronchoconstrictor: Histamine or methacholine solution.
-
Measurement Device: Whole-body plethysmograph to measure specific airway conductance (sGaw) or another measure of airway resistance.
-
Aerosol Delivery System: Nebulizer or insufflator.
Protocol:
-
Acclimatization: Acclimatize animals to the plethysmograph chamber.
-
Baseline Measurement: Measure the baseline sGaw for each animal.
-
Compound Administration: Administer the test compound (uLABA) or vehicle via inhalation at the desired dose.
-
Time Points: For duration of action studies, animals will be returned to their cages and the subsequent steps will be performed at various time points post-dose (e.g., 1, 6, 12, 24 hours).
-
Bronchial Challenge: At the designated time point, place the animal back in the plethysmograph and expose it to an aerosolized bronchoconstrictor agent for a fixed period.
-
Post-Challenge Measurement: Immediately after the challenge, measure sGaw continuously to determine the peak bronchoconstrictor response.
-
Data Analysis:
-
Calculate the percentage fall in sGaw from baseline for each animal.
-
Calculate the percentage inhibition of bronchoconstriction for the uLABA-treated group compared to the vehicle-treated group at each time point: % Inhibition = [1 - (% Fall in sGaw_Treated / % Fall in sGaw_Vehicle)] * 100.
-
Plot the percentage inhibition over time to determine the duration of action. An ED50 (the dose providing 50% protection) can also be calculated from a dose-response study.
-
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-3199 Pharmacokinetic Data Interpretation: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting variable pharmacokinetic (PK) data for AZD-3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in this compound plasma concentrations in our study. What are the potential sources of this variability?
A1: Variability in plasma concentrations of inhaled drugs like this compound is not uncommon and can be attributed to several factors:
-
Patient Population: Clinical studies have shown that the systemic availability of this compound is lower in patients with Chronic Obstructive Pulmonary Disease (COPD) compared to healthy volunteers or patients with asthma.[1][2] This is a critical factor to consider when comparing data across different study groups.
-
Inhalation Technique: The efficiency of drug delivery to the lungs is highly dependent on the patient's inhalation technique. Improper use of the inhalation device can lead to a larger portion of the dose being deposited in the oropharynx and subsequently swallowed, altering the absorption profile.
-
Device and Formulation: Different inhalation devices (e.g., nebulizer vs. dry powder inhaler) and drug formulations can lead to different lung deposition patterns and systemic absorption.[1]
-
Disease Severity: The severity of lung disease can impact drug deposition and absorption. For instance, severe airway obstruction in COPD patients may limit the penetration of the inhaled drug to the peripheral airways.
-
Adherence to Protocol: Deviations from the study protocol, such as incorrect dosing times or improper sample handling, can introduce significant variability.
Q2: Our measured Cmax values for this compound in COPD patients are consistently lower than what has been reported for healthy volunteers, even at similar doses. Is this expected?
A2: Yes, this is an expected finding. Published data clearly indicates that the systemic availability of this compound is lower in patients with COPD.[1][2] This results in lower maximum plasma concentrations (Cmax) and area under the curve (AUC) values in this population compared to healthy subjects or individuals with asthma. The exact reasons for this are not fully elucidated but are likely related to differences in lung deposition and physiology in COPD patients.
Q3: We are developing a bioanalytical method for this compound in plasma. What are the key parameters to consider for a robust assay?
A3: A robust bioanalytical method for this compound should be based on a sensitive and specific technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key considerations include:
-
Internal Standard: Use a stable isotope-labeled internal standard, such as (13C, 2H2, 15N)-AZD-3199, to ensure accurate quantification.[1]
-
Sample Preparation: A solid-phase extraction (SPE) method is effective for extracting this compound from plasma and urine.[1]
-
Limit of Quantification (LOQ): The assay should be sensitive enough to detect low concentrations of this compound, especially at the terminal phase of elimination. A lower limit of quantification of 0.010 nmol/L in plasma has been reported as achievable.[1]
-
Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Q4: What is the expected pharmacokinetic profile of this compound after inhalation?
A4: this compound exhibits a rapid absorption into the systemic circulation, with the maximum plasma concentration (tmax) typically reached within 30 minutes post-inhalation.[1][2] The pharmacokinetics are linear and dose-proportional, meaning that an increase in dose leads to a proportional increase in Cmax and AUC.[1] A key feature of this compound is its very long terminal half-life, which has been estimated to be up to 142 hours in healthy Caucasian males.[1][2]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound from single ascending dose (SAD) and multiple ascending dose (MAD) studies in different populations.
Table 1: Single Ascending Dose Pharmacokinetic Parameters of this compound (Geometric Mean)
| Population | Dose (µg) | Cmax (nmol/L) | AUC (nmol·h/L) | tmax (h) | t½ (h) |
| Healthy Caucasian Males | 120 | 0.04 | 0.8 | 0.5 | 108 |
| 480 | 0.15 | 3.5 | 0.5 | 108 | |
| 1920 | 0.60 | 14.1 | 0.5 | 108 | |
| Asthma Patients | 120 | 0.05 | 1.1 | 0.5 | 140 |
| 480 | 0.18 | 4.8 | 0.5 | 140 | |
| 1920 | 0.75 | 20.0 | 0.5 | 140 |
Data extracted and synthesized from Bjermer et al., 2015.[1]
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters of this compound at Steady State (Geometric Mean)
| Population | Dose (µg, once daily) | Cmax,ss (nmol/L) | AUCτ,ss (nmol·h/L) | tmax,ss (h) |
| Healthy Caucasian Males | 240 | 0.09 | 1.6 | 0.5 |
| 720 | 0.28 | 5.0 | 0.5 | |
| 1680 | 0.65 | 11.7 | 0.5 | |
| Healthy Japanese Males | 240 | 0.06 | 1.0 | 0.5 |
| 720 | 0.19 | 3.3 | 0.5 | |
| 1680 | 0.45 | 7.8 | 0.5 | |
| COPD Patients | 200 | 0.03 | 0.5 | 0.5 |
| 400 | 0.06 | 1.0 | 0.5 | |
| 800 | 0.11 | 2.0 | 0.5 |
Data extracted and synthesized from Bjermer et al., 2015.[1]
Experimental Protocols
1. Bioanalytical Method for this compound in Plasma and Urine
This protocol is based on the methodology described by Bjermer et al. (2015).[1]
-
Objective: To quantify the concentration of this compound in human plasma and urine samples.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Internal Standard Spiking: Spike plasma and urine samples with a known concentration of a stable isotope-labeled internal standard of this compound (e.g., (13C, 2H2, 15N)-AZD-3199).
-
Sample Preparation:
-
Employ a solid-phase extraction (SPE) technique using an ion-exchange mechanism to isolate this compound and the internal standard from the biological matrix.
-
Wash the SPE cartridge to remove interfering endogenous components.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable analytical column (e.g., C18).
-
Use a gradient elution program with appropriate mobile phases (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol) to achieve chromatographic separation of this compound from other components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
References
Validation & Comparative
AZD-3199 versus formoterol: a comparative analysis of bronchodilator efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilator efficacy of AZD-3199, a novel ultra-long-acting β2-agonist (ultra-LABA), and formoterol, an established long-acting β2-agonist (LABA). The data presented is compiled from clinical trial results to offer an objective analysis for research and drug development professionals.
Executive Summary
This compound has been investigated for its potential to provide 24-hour bronchodilation with a single daily dose in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Clinical studies have demonstrated that this compound produces significant and sustained bronchodilation, comparable or greater than that achieved with twice-daily formoterol.[1][3] This guide delves into the quantitative data from these studies, outlines the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Bronchodilator Efficacy
The following tables summarize the key quantitative data on the bronchodilator effects of this compound and formoterol from a 4-week, randomized, double-blind, parallel-group study in patients with moderate-to-severe COPD.[1][3]
Table 1: Change from Baseline in Peak FEV1 (0-4 hours) after 4 Weeks of Treatment
| Treatment Group | Dose | Administration | Mean Change in Peak FEV1 (mL) vs. Placebo |
| This compound | 200 µg | Once Daily (o.d.) | 106-171 |
| This compound | 400 µg | Once Daily (o.d.) | 106-171 |
| This compound | 800 µg | Once Daily (o.d.) | 106-171 |
| Formoterol | 9 µg | Twice Daily (b.i.d.) | 114 |
Table 2: Change from Baseline in Trough FEV1 (24-26 hours) after 4 Weeks of Treatment
| Treatment Group | Dose | Administration | Mean Change in Trough FEV1 (mL) vs. Placebo |
| This compound | 200 µg | Once Daily (o.d.) | 97-110 |
| This compound | 400 µg | Once Daily (o.d.) | 97-110 |
| This compound | 800 µg | Once Daily (o.d.) | 97-110 |
| Formoterol | 9 µg | Twice Daily (b.i.d.) | 18 |
Table 3: Change from Baseline in Peak Forced Vital Capacity (FVC) after 4 Weeks of Treatment
| Treatment Group | Dose | Administration | Mean Change in Peak FVC (mL) vs. Placebo |
| This compound | 200 µg | Once Daily (o.d.) | 153-204 |
| This compound | 400 µg | Once Daily (o.d.) | 153-204 |
| This compound | 800 µg | Once Daily (o.d.) | 153-204 |
| Formoterol | 9 µg | Twice Daily (b.i.d.) | 168 |
Experimental Protocols
The data presented above is derived from a randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase II study.[4]
Study Objective: To assess the efficacy and safety of three different once-daily doses of this compound compared with twice-daily formoterol and placebo over a 4-week treatment period in patients with moderate-to-severe COPD.[1][3]
Patient Population: The study enrolled 329 adult patients diagnosed with moderate-to-severe COPD.[1][3]
Treatment Arms:
-
This compound: 200 µg, 400 µg, or 800 µg delivered once daily via a Turbuhaler®.[1][3]
-
Formoterol: 9 µg delivered twice daily via a Turbuhaler®.[1][3]
Efficacy Endpoints:
-
Primary: The primary efficacy outcome variables were the change from baseline in peak forced expiratory volume in 1 second (FEV1) over 0-4 hours and trough FEV1 at 24-26 hours post-dose after 4 weeks of treatment.[1][3]
-
Secondary: Secondary endpoints included changes in forced vital capacity (FVC), patient-reported outcomes (COPD symptom scores), and the use of reliever medication.[1][3]
Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, clinical laboratory tests, and physical examinations.[2]
Signaling Pathways and Experimental Workflow
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both this compound and formoterol are β2-adrenergic receptor agonists.[5][6] They exert their bronchodilator effects by stimulating β2-receptors on airway smooth muscle cells.[7][8] This activation triggers a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[7][9]
Caption: β2-Adrenergic Receptor Signaling Pathway.
Clinical Trial Workflow
The following diagram illustrates the general workflow of the clinical trial designed to compare the efficacy of this compound and formoterol.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The available clinical trial data suggests that once-daily this compound is an effective bronchodilator, demonstrating comparable or superior efficacy in improving lung function in patients with moderate-to-severe COPD when compared to twice-daily formoterol. Specifically, this compound showed significant improvements in both peak and trough FEV1 over a 24-hour period.[1][3] Further research and long-term studies are essential to fully establish the clinical profile and potential advantages of this compound in the management of obstructive airway diseases. No significant safety concerns were identified for this compound in the cited study.[1]
References
- 1. Efficacy and safety of AZD3199 vs formoterol in COPD: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-long-acting β₂-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of AZD3199 vs formoterol in COPD: a randomized, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of AZD3199, an inhaled ultra long-acting β2-agonist, in patients with COPD | European Respiratory Society [publications.ersnet.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. AZD 3199 - AdisInsight [adisinsight.springer.com]
- 7. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 8. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of the Duration of Action: AZD-3199 versus Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the duration of action of two β2-adrenergic receptor agonists: the novel, investigational ultra-long-acting β2-agonist (uLABA) AZD-3199, and the established long-acting β2-agonist (LABA) salmeterol. This objective analysis is supported by preclinical and clinical data to inform research and development in respiratory therapeutics.
Executive Summary
This compound is an inhaled uLABA that has demonstrated a significantly longer duration of action in preclinical models compared to the LABA salmeterol.[1] Preclinical data in guinea pigs indicates that this compound provides bronchoprotection for over 24 hours, whereas the effects of salmeterol are substantially diminished by 12 hours.[1] This extended duration of action suggests the potential for once-daily dosing of this compound. Salmeterol is a widely used LABA with a recognized duration of action of approximately 12 hours, necessitating twice-daily administration for the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3]
Data Presentation: Duration of Action
The following table summarizes the key pharmacodynamic parameter of duration of action for this compound and salmeterol based on available preclinical and clinical data.
| Compound | Class | Preclinical Duration of Action (Guinea Pig Model) | Clinical Duration of Action | Dosing Frequency |
| This compound | Ultra-Long-Acting β2-Agonist (uLABA) | > 24 hours (sustained bronchoprotection)[1] | Investigational, potential for ≥ 24 hours[4] | Once-daily (investigational) |
| Salmeterol | Long-Acting β2-Agonist (LABA) | < 12 hours (diminished bronchoprotection)[1] | Approximately 12 hours[2][3] | Twice-daily |
Experimental Protocols
Guinea Pig Model of Histamine-Induced Bronchoconstriction
This in vivo assay is a standard method for evaluating the potency and duration of action of bronchodilators.
Objective: To assess the ability of a test compound to protect against bronchoconstriction induced by a spasmogen (histamine) over a defined period.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Compound Administration: Animals are dosed intratracheally with the test compound (e.g., this compound, salmeterol) or vehicle control at a predetermined effective dose (ED80, the dose required to produce 80% of the maximum effect).[1]
-
Histamine Challenge: At various time points after compound administration (e.g., 1, 4, 8, 12, 24 hours), the animals are exposed to an aerosolized solution of histamine to induce bronchoconstriction.[5][6][7]
-
Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The degree of bronchoconstriction is quantified by the increase in airway resistance from baseline.[8][9]
-
Data Analysis: The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each time point, providing a measure of the duration of the protective effect of the test compound.
Isolated Human Bronchial Ring Contraction Assay
This in vitro assay provides data on the direct effects of compounds on human airway smooth muscle.
Objective: To evaluate the relaxant effect and duration of action of a β2-agonist on pre-contracted human bronchial tissue.
Methodology:
-
Tissue Preparation: Human bronchial rings are obtained from surgical resections and dissected into segments. These segments are mounted in organ baths containing a physiological salt solution and maintained at 37°C.
-
Contraction Induction: The bronchial rings are contracted with a spasmogen, typically carbachol or histamine, to induce a stable level of muscle tone.[10]
-
Compound Addition: The test compound (this compound or salmeterol) is added to the organ bath, and the relaxation of the bronchial ring is measured isometrically.
-
Duration of Action Assessment: To determine the duration of action, after the initial relaxation, the tissue is repeatedly washed to remove the compound. The rate and extent of recovery of the contractile response to the spasmogen are measured over several hours. A slower recovery indicates a longer duration of action at the receptor level.
Mandatory Visualizations
Signaling Pathway of β2-Adrenergic Receptor Agonists
Both this compound and salmeterol exert their effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway is depicted below.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Guinea Pig Bronchoconstriction Assay
The logical flow of the in vivo experiment to determine the duration of action is outlined below.
Caption: Workflow for Guinea Pig Bronchoconstriction Assay.
References
- 1. Duration of salmeterol-induced bronchodilation in mechanically ventilated chronic obstructive pulmonary disease patients: a prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol: an inhaled beta 2-agonist with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duration of salmeterol-induced bronchodilation in mechanically ventilated chronic obstructive pulmonary disease patients: a prospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of AZD-3199 and indacaterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of long-acting β2-adrenergic receptor agonists (LABAs) for respiratory diseases, the quest for molecules with optimal efficacy, rapid onset, and extended duration of action is paramount. This guide provides a detailed preclinical comparison of two such compounds: AZD-3199, a novel ultra-long-acting β2-agonist, and indacaterol, an established once-daily therapy for chronic obstructive pulmonary disease (COPD). The following data, compiled from various preclinical studies, offers a head-to-head perspective on their performance in key in vitro and in vivo models.
Quantitative Comparison of Preclinical Performance
The following tables summarize the key preclinical parameters of this compound and indacaterol, focusing on their potency, intrinsic activity, and duration of action in various models.
Table 1: In Vitro Potency and Intrinsic Activity in Guinea Pig Trachea
| Compound | Potency (pA50/pEC50) | Intrinsic Activity |
| This compound | 8.0 | 0.8 |
| Indacaterol | 7.7 | 0.7 |
Table 2: In Vitro Potency and Efficacy in Human Bronchial Tissue
| Compound | Model | Potency (pEC50) | Intrinsic Efficacy (% of Isoprenaline) |
| This compound | Human Bronchial Rings | 7.9 | Not explicitly stated as % of isoprenaline |
| Indacaterol | Human Small Airways | Not explicitly stated as pEC50 | 73% |
Note: Data for human bronchial tissue is derived from separate studies and may not be directly comparable due to potential variations in experimental protocols.
Table 3: Onset of Action in In Vitro Models
| Compound | Guinea Pig Tracheal Rings (Time to 90% relaxation) | Human Bronchial Rings (Time to 90% relaxation) |
| This compound | ~22 minutes | ~11 minutes |
| Indacaterol | Data not available | Data not available |
Table 4: In Vivo Duration of Action in Guinea Pig Bronchoprotection Model
| Compound | % Bronchoprotection at 24 hours (post-intratracheal administration) |
| This compound | 58% |
| Indacaterol | Similar to this compound |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of action of β2-adrenergic receptor agonists and the general workflow of the preclinical experiments cited in this guide.
Caption: Mechanism of action of β2-adrenergic receptor agonists.
Caption: General workflow for in vitro isolated tissue experiments.
Caption: General workflow for in vivo bronchoprotection studies.
Experimental Protocols
In Vitro Guinea Pig Tracheal Ring Relaxation Assay
Objective: To determine the potency (pEC50) and intrinsic activity of the test compounds in relaxing pre-contracted guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, typically 2-3 cartilage bands wide.
-
Tissue Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as methacholine or carbachol.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding the test compounds (this compound or indacaterol) in a stepwise manner.
-
Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. The pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal response of the agonist relative to a full agonist) are then calculated.
In Vitro Human Bronchial Ring Relaxation Assay
Objective: To assess the potency and efficacy of the test compounds on human airway smooth muscle.
Methodology:
-
Tissue Procurement and Preparation: Human lung tissue is obtained from surgical resections, and bronchial rings of appropriate size are dissected free from the surrounding parenchyma.
-
Tissue Mounting and Equilibration: The bronchial rings are mounted in organ baths and equilibrated under similar conditions as the guinea pig tracheal rings.
-
Contraction and Compound Evaluation: A contractile agent (e.g., carbachol) is used to induce a sustained contraction. Subsequently, cumulative concentrations of the test compounds are added to determine their relaxant effects.
-
Data Analysis: Similar to the guinea pig assay, the relaxant responses are measured, and pEC50 and intrinsic efficacy are determined.
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the bronchoprotective effect and duration of action of the test compounds in a live animal model.
Methodology:
-
Animal Preparation: Conscious or anesthetized guinea pigs are used. For anesthetized models, the animals are typically anesthetized, and a tracheal cannula is inserted for artificial ventilation and measurement of airway pressure.
-
Compound Administration: The test compounds are administered, often via intratracheal instillation or inhalation, at various doses.
-
Bronchoconstrictor Challenge: At specific time points after compound administration (to assess duration of action), the animals are challenged with a bronchoconstricting agent, commonly histamine, administered either as an aerosol or intravenously.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is quantified by measuring changes in relevant respiratory parameters, such as an increase in pulmonary inflation pressure or a decrease in airflow.
-
Data Analysis: The bronchoprotective effect of the test compound is calculated as the percentage inhibition of the histamine-induced bronchoconstriction compared to a vehicle-treated control group.
Summary of Findings
Based on the available preclinical data, both this compound and indacaterol are potent β2-adrenergic receptor agonists with the ability to induce relaxation of airway smooth muscle. In the guinea pig trachea model, this compound demonstrated slightly higher potency and intrinsic activity compared to indacaterol.
A key differentiator highlighted in the preclinical studies is the ultra-long duration of action of this compound, which was shown to be similar to that of indacaterol in a 24-hour in vivo guinea pig model. The rapid onset of action observed for this compound in both guinea pig and human isolated tissues is another noteworthy characteristic.
While direct head-to-head comparative data in human bronchial tissue from a single study is limited, the available information suggests that both compounds are effective in relaxing human airway smooth muscle. Further studies would be beneficial to provide a more definitive comparison of their potency and intrinsic efficacy in human tissue under identical experimental conditions.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available preclinical research. The findings presented here may not be directly extrapolatable to clinical outcomes in humans.
Validation of AZD-3199's ultra-long-acting profile in vivo
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of AZD-3199, an ultra-long-acting β2-adrenergic receptor (uLABA) agonist, with other relevant long-acting (LABA) and ultra-long-acting β2-agonists. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to validate the ultra-long-acting profile of these compounds.
Executive Summary
This compound is a potent and selective β2-adrenergic receptor agonist designed for once-daily administration in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Preclinical in vivo studies, primarily in guinea pig models of histamine-induced bronchoconstriction, have been crucial in validating its ultra-long-acting profile. These studies demonstrate that this compound provides prolonged bronchoprotection, significantly longer than established LABAs like salmeterol and formoterol, and comparable to other uLABAs such as indacaterol.[3] This guide summarizes the key in vivo data, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathway and experimental workflow.
In Vivo Performance Comparison
The following table summarizes the in vivo bronchoprotective effects of this compound compared to other β2-agonists in the guinea pig histamine-induced bronchoconstriction model. The data is extracted from the key publication "Discovery of this compound, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action."
| Compound | Class | Administration Route | ED80 Dose (nmol/kg) | Duration of Significant Bronchoprotection (hours) |
| This compound | uLABA | Intratracheal (i.t.) | 46.7 | > 24 |
| Indacaterol | uLABA | Intratracheal (i.t.) | Not Reported in this study | > 24 |
| Salmeterol | LABA | Intratracheal (i.t.) | Not Reported in this study | ~12 |
| Formoterol | LABA | Intratracheal (i.t.) | Not Reported in this study | ~12 |
Experimental Protocols
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is a standard method for evaluating the efficacy and duration of action of bronchodilators.
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs (350-450g) are used for these studies.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
2. Anesthesia and Surgical Preparation:
-
Guinea pigs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbitone).
-
The trachea is cannulated to allow for artificial ventilation and measurement of airway resistance.
-
The jugular vein is cannulated for the administration of histamine and test compounds (if not administered via inhalation or intratracheally).
3. Induction of Bronchoconstriction:
-
A baseline of stable airway resistance is established.
-
Bronchoconstriction is induced by an intravenous infusion of histamine at a constant rate. The dose of histamine is titrated to produce a sustained and submaximal increase in airway resistance.
4. Drug Administration:
-
Test compounds (this compound and comparators) are administered via the desired route, typically intratracheal (i.t.) or inhalation, at their predetermined effective doses (e.g., ED80).
5. Measurement of Bronchoprotection:
-
The ability of the test compound to inhibit the histamine-induced increase in airway resistance is measured over time.
-
Measurements are typically taken at multiple time points post-dose (e.g., 1, 6, 12, 24, 48, and 72 hours) to determine the duration of action.
-
Bronchoprotection is calculated as the percentage inhibition of the histamine-induced bronchoconstriction.
6. Data Analysis:
-
The data is typically presented as the mean percentage inhibition of bronchoconstriction ± standard error of the mean (SEM).
-
Statistical analysis is performed to determine the significance of the bronchoprotective effect at each time point compared to a vehicle control group.
Visualizations
β2-Adrenergic Receptor Signaling Pathway in Bronchodilation
The following diagram illustrates the signaling cascade initiated by the binding of a β2-agonist like this compound to its receptor on airway smooth muscle cells, leading to bronchodilation.
References
A Side-by-Side Analysis of the Systemic Side Effects of AZD-3199 and Formoterol
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of long-acting β2-adrenergic receptor agonists (LABAs) for the treatment of obstructive airway diseases, both established and novel compounds are continuously evaluated for their efficacy and safety. This guide provides a detailed side-by-side analysis of the systemic side effects of AZD-3199, an investigational ultra-long-acting β2-agonist (uLABA), and formoterol, a widely used LABA. This comparison is based on available clinical trial data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development.
Data Presentation: A Quantitative Comparison of Systemic Side Effects
The following tables summarize the systemic side effects of this compound and formoterol as reported in key clinical trials.
Table 1: Systemic Side Effects in a Single-Dose, Crossover Study in Patients with Asthma (NCT00736489)
| Systemic Side Effect | This compound (1920 µg) | Formoterol (36 µg) | Placebo |
| Cardiovascular | |||
| Mean Max Increase in Heart Rate (bpm) | 8.8 | 10.1 | 2.5 |
| Mean Max Increase in QTc (ms) | 10.3 | 9.7 | 2.1 |
| Metabolic | |||
| Mean Max Decrease in Serum Potassium (mmol/L) | -0.4 | -0.6 | -0.1 |
| Neurological | |||
| Tremor (Incidence, n (%)) | 4 (11) | 6 (16) | 1 (3) |
| Other Common Adverse Events | |||
| Headache (n (%)) | 5 (14) | 3 (8) | 2 (5) |
| Nasopharyngitis (n (%)) | 4 (11) | 2 (5) | 1 (3) |
Data extracted from a single-dose, randomized, double-blind, crossover study in 37 patients with mild-to-moderate asthma. The doses of this compound (1920 µg) and formoterol (36 µg) were selected to have comparable peak bronchodilator effects.
Table 2: Systemic Side Effects in a 4-Week Study in Patients with COPD (NCT00929708)
| Systemic Side Effect | This compound (800 µg once daily) | Formoterol (9 µg twice daily) | Placebo |
| Cardiovascular | |||
| Tachycardia (n (%)) | 1 (1.5) | 2 (3.0) | 0 (0) |
| Palpitations (n (%)) | 0 (0) | 1 (1.5) | 0 (0) |
| Metabolic | |||
| Hypokalemia (n (%)) | 0 (0) | 1 (1.5) | 0 (0) |
| Neurological | |||
| Tremor (n (%)) | 2 (3.0) | 3 (4.5) | 1 (1.5) |
| Other Common Adverse Events | |||
| Headache (n (%)) | 3 (4.5) | 4 (6.1) | 2 (3.0) |
Data extracted from a 4-week, randomized, double-blind, parallel-group study in 329 patients with moderate to severe COPD.
Experimental Protocols
Study Design for the Asthma Trial (NCT00736489)
This was a single-center, randomized, double-blind, placebo-controlled, six-way crossover study. 37 patients with mild-to-moderate persistent asthma were enrolled. Each patient received single inhaled doses of this compound (120, 480, and 1920 µg), formoterol (9 and 36 µg), and placebo, with a washout period of 7 to 14 days between treatments.
Assessment of Systemic Side Effects:
-
Cardiovascular: 12-lead electrocardiograms (ECGs) were recorded at baseline and at regular intervals post-dose to measure heart rate and QTc interval. The QTc interval was corrected for heart rate using Bazett's formula (QTcB).
-
Metabolic: Blood samples for serum potassium and glucose were collected at baseline and at specified time points after drug administration.
-
Neurological: Tremor was assessed by a trained observer on a 4-point scale (0=none, 1=slight, 2=moderate, 3=severe) at baseline and at various time points post-dose.
-
Adverse Events: All adverse events were recorded throughout the study, and their intensity and relationship to the study drug were assessed by the investigator.
Study Design for the COPD Trial (NCT00929708)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. 329 patients with moderate to severe COPD were randomized to receive inhaled this compound (200, 400, or 800 µg once daily), formoterol (9 µg twice daily), or placebo for 4 weeks.
Assessment of Systemic Side Effects:
-
Cardiovascular: ECGs were performed at screening and at the end of the treatment period. Heart rate and blood pressure were monitored at each study visit.
-
Metabolic: Blood samples for routine clinical chemistry, including serum potassium and glucose, were collected at screening and at the final study visit.
-
Adverse Events: Spontaneously reported adverse events were recorded at each visit. The investigator assessed the severity and causality of each event.
Mandatory Visualization
Signaling Pathway of β2-Adrenergic Receptor Agonists Leading to Systemic Side Effects
Caption: Signaling pathway of β2-agonists leading to systemic side effects.
Experimental Workflow for the Asthma Clinical Trial (NCT00736489)
Unveiling the Off-Target Receptor Binding Profile of AZD-3199: A Comparative Analysis with Other β2-Agonists
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of the off-target receptor binding profile of AZD-3199, an investigational ultra-long-acting β2-agonist (uLABA), with other commercially available β2-agonists. The data presented herein, summarized from preclinical studies, offers insights into the potential for off-target effects and highlights the selectivity of these compounds.
The therapeutic efficacy of β2-adrenergic receptor agonists in respiratory diseases like asthma and COPD is well-established. However, their potential to interact with other receptors, known as off-target binding, can lead to undesirable side effects. This comparative analysis focuses on the in vitro receptor binding profiles of this compound against other prominent β2-agonists to provide a clear perspective on its selectivity.
Comparative Receptor Binding Profile
The following table summarizes the available quantitative data on the binding affinity and selectivity of this compound and other β2-agonists for the β2-adrenergic receptor and key off-target receptors. The data is presented as pKi (the negative logarithm of the inhibition constant, Ki), where a higher value indicates a higher binding affinity. Selectivity is expressed as a fold-difference in affinity compared to the β2-adrenergic receptor.
| Compound | β2-AR (pKi) | β1-AR (pKi) | β1-AR Selectivity (-fold) | β3-AR (pKi) | β3-AR Selectivity (-fold) | D2s Receptor Interaction |
| This compound | 7.9 | < 5.0 | >1500 | < 5.0 | >1500 | Partial agonist, 32-fold selective over sibenadet |
| Salmeterol | 7.5 | 5.0 | ~316 | - | - | Data not available |
| Formoterol | 8.2 | 6.0 | ~158 | - | - | Data not available |
| Indacaterol | - | - | Similar to formoterol | - | Similar to formoterol and salbutamol | Data not available |
| Olodaterol | - | - | High selectivity | - | High selectivity | Data not available |
| Vilanterol | - | - | High selectivity | - | High selectivity | Data not available |
Data compiled from publicly available preclinical studies. The absence of data for certain compounds and receptors indicates that directly comparable information was not found in the reviewed literature.
Key Observations:
-
High Selectivity of this compound: this compound demonstrates a high degree of selectivity for the β2-adrenergic receptor, with over 1500-fold greater affinity for the β2-AR compared to both β1-AR and β3-AR.[1] This high selectivity suggests a lower potential for off-target effects mediated by these receptors, such as cardiovascular side effects associated with β1-AR activation.
-
Dopamine D2s Receptor Interaction: Notably, this compound exhibits partial agonist activity at the dopamine D2s receptor.[2] While it is 32-fold less potent than the dual D2/β2 agonist sibenadet, this off-target interaction warrants consideration in further development and clinical evaluation.
-
Comparative Selectivity: While quantitative off-target data for a broad panel of receptors is not uniformly available for all comparators, existing data for well-established β2-agonists like salmeterol and formoterol also show a preference for the β2-AR, albeit with lower selectivity ratios compared to this compound in some cases. Indacaterol is reported to have a functional selectivity over the β1-adrenoceptor similar to formoterol.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., β2-AR, β1-AR, D2s).
-
Radioligand specific for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).
-
Test compound (e.g., this compound, salmeterol).
-
Non-specific binding control (a high concentration of a non-labeled ligand that binds to the receptor).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and quantified for protein concentration.
-
Assay Setup: A series of dilutions of the test compound are prepared.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in the wells of a 96-well plate. The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the filter plates to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a competition curve, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and a typical workflow for a radioligand binding assay.
References
A Comparative Meta-Analysis of AZD-3199 Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
AZD-3199, an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA), was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Despite its promising preclinical profile, the clinical development of this compound was ultimately discontinued.[1] This guide provides a meta-summary of the available clinical trial data, comparing its performance with other alternatives and detailing the experimental protocols employed during its evaluation.
Data Presentation
The following tables summarize the quantitative outcomes from key clinical trials involving this compound.
Table 1: Efficacy of this compound in Chronic Obstructive Pulmonary Disease (COPD)
| Treatment Group | Dose | N | Primary Outcome: Change from Baseline in FEV1 (0-4 hours, mL) | Secondary Outcome: Change from Baseline in FEV1 (24-26 hours, mL) |
| This compound | 200 mcg q.d. | 329 (total) | 106-171 (statistically significant vs. placebo) | 96.5-110 (statistically significant vs. placebo) |
| This compound | 400 mcg q.d. | 106-171 (statistically significant vs. placebo) | 96.5-110 (statistically significant vs. placebo) | |
| This compound | 800 mcg q.d. | 106-171 (statistically significant vs. placebo) | 96.5-110 (statistically significant vs. placebo) | |
| Formoterol | 9 mcg b.i.d. | Statistically significant vs. placebo | Not statistically significant vs. placebo | |
| Placebo | - | - | - | |
| FEV1: Forced Expiratory Volume in 1 second. Data from a 4-week, randomized, double-blind, parallel-group phase II trial (NCT00929708).[2] |
Table 2: Pharmacokinetic Profile of this compound
| Population | Dose Range | Time to Maximum Plasma Concentration (Tmax) | Terminal Half-Life | Key Findings |
| Healthy Caucasian Males | 5-3200 µg (single ascending dose) | Within 30 minutes | Up to 142 hours | Linear pharmacokinetics.[3] |
| Healthy Caucasian & Japanese Males | Multiple ascending doses | Within 30 minutes | - | Time-independent pharmacokinetics.[3] |
| Asthma Patients | 120-1920 µg (single dose) | Within 30 minutes | - | Systemic availability similar to healthy subjects.[3] |
| COPD Patients | - | Within 30 minutes | - | Lower systemic availability compared to healthy subjects and asthma patients.[3] |
Experimental Protocols
Phase II COPD Efficacy and Safety Study (NCT00929708)
-
Objective: To investigate the efficacy, safety, and tolerability of a 4-week treatment with this compound in patients with moderate to severe COPD.[4][5]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]
-
Participants: 329 adults with a diagnosis of moderate to severe COPD.[2] Inclusion criteria included being a current or ex-smoker with a history of at least 10 pack-years.[5]
-
Interventions:
-
Outcome Measures:
Phase IIa Asthma Pharmacokinetics and Pharmacodynamics Study (NCT01348139)
-
Objective: To evaluate the pharmacokinetics and pharmacodynamics of different dry powder inhalation formulations of this compound compared to this compound administered via a standard Turbuhaler™ inhaler in patients with asthma.[6]
-
Study Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter, 6-way crossover, single-dose study.[6][7]
-
Participants: Patients with a diagnosis of asthma.[6]
-
Interventions: Various formulations and doses of this compound, with formoterol and placebo as comparators.[6][7]
-
Outcome Measures:
-
Bronchodilation was evaluated by maximum (Emax) and average 22–26 h (E22–26) FEV1.[6]
-
Systemic effects were assessed by monitoring serum potassium, heart rate, and QTc interval.[6]
-
Safety and tolerability were monitored through adverse events, clinical laboratory tests, and physical examinations.[6]
-
Mandatory Visualization
Caption: this compound β2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for the Phase II COPD Clinical Trial (NCT00929708).
References
- 1. AZD 3199 - AdisInsight [adisinsight.springer.com]
- 2. | BioWorld [bioworld.com]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of AZD3199 in Chronic Obstructive Pulmonary Disease (COPD) Patients [astrazenecaclinicaltrials.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A Phase II, Double-Blind, Placebo-Controlled, Randomised, 6-Way Cross-Over, Single-Dose Study to Investigate the Local and Systemic Effects of 3 Doses of Inhaled AZD3199 (a beta-2-Agonist) Compared to Formoterol in Asthmatic Patients. - AdisInsight [adisinsight.springer.com]
Benchmarking the Safety Profile of AZD-3199 Against Current Asthma Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational ultra-long-acting β2-agonist (uLABA) AZD-3199 with current standard-of-care asthma therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic window. Data is presented in a comparative format, supported by detailed experimental methodologies and visual representations of key pathways and processes.
Executive Summary
Asthma management has evolved significantly with the advent of various therapeutic classes, each with a distinct safety and efficacy profile. This compound, an inhaled uLABA, was developed to provide sustained bronchodilation. Clinical trial data for this compound demonstrated a promising safety profile, particularly concerning systemic side effects when compared to the long-acting β2-agonist (LABA) formoterol. However, its development for asthma was discontinued. This guide benchmarks the available safety data for this compound against established asthma therapies, including inhaled corticosteroids (ICS), LABAs, leukotriene receptor antagonists (LTRAs), and biologics, to provide a comprehensive safety landscape.
Comparative Safety Data
The following tables summarize the key safety findings for this compound in comparison to current asthma therapies. Data is derived from clinical trials and systematic reviews.
Systemic Adverse Events
Systemic adverse events are a key consideration for inhaled asthma therapies, as they can impact patient adherence and overall health.
| Adverse Event | This compound | Formoterol (LABA) | Inhaled Corticosteroids (ICS) | Leukotriene Receptor Antagonists (LTRAs) | Biologics |
| Cardiovascular Effects | |||||
| Heart Rate Increase | Dose-dependent, mild[1] | Dose-dependent[2][3] | Not a typical class effect | Rare | Rare, potential risk with omalizumab[4] |
| QTc Prolongation | Dose-dependent, mild[1] | Can occur, dose-related[2] | Not a typical class effect | Rare | No significant reports |
| Palpitations | Reported[2] | Common[2][3] | Rare | Rare | Rare |
| Metabolic Effects | |||||
| Serum Potassium Decrease | Less pronounced than formoterol at similar bronchodilation[1] | Dose-dependent[2][3] | High doses may have systemic effects | Not a typical class effect | Not a typical class effect |
| Musculoskeletal Effects | |||||
| Tremor | Reported[2] | Common[2][3] | High doses may affect bone density[5] | Rare | Arthralgia reported with some biologics |
| Muscle Cramps | Not prominently reported | Common[3] | Rare | Rare | Rare |
| Other Systemic Effects | |||||
| Headache | Most frequently reported AE[1] | Common[2][3] | Rare | Common with montelukast | Common |
Local Adverse Events
Local adverse events are primarily associated with the deposition of inhaled medication in the oropharynx and airways.
| Adverse Event | This compound | Inhaled Corticosteroids (ICS) |
| Throat Irritation | Reported at the highest dose (1920 µg)[1] | Common, can be reduced with spacer and mouth washing |
| Oropharyngeal Candidiasis (Thrush) | Not reported as a significant AE | A known class effect, especially at high doses[5] |
| Dysphonia (Hoarseness) | Not reported as a significant AE | A known class effect[5] |
| Cough | Not prominently reported | Can occur upon inhalation |
| Nasopharyngitis | Frequently reported[1] | Can occur |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the safety and efficacy of an inhaled β2-agonist like this compound.
Preclinical Safety Evaluation of an Inhaled β2-Agonist
Objective: To assess the potential toxicity of an inhaled β2-agonist in a relevant animal model before human trials. This protocol is a representative example based on regulatory guidelines.
Species: Sprague-Dawley rats and Beagle dogs (one rodent and one non-rodent species are typically required).
Administration: Nose-only or whole-body inhalation exposure for a duration relevant to the intended clinical use (e.g., 28-day repeat-dose study).
Key Assessments:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and respiratory rate.
-
Body Weight and Food Consumption: Measured weekly.
-
Cardiovascular Safety Pharmacology: Telemetered assessment of heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals.
-
Respiratory Safety Pharmacology: Assessment of respiratory rate and tidal volume.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Organ Weights: Major organs weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues, with a particular focus on the respiratory tract (nasal passages, larynx, trachea, lungs) and cardiovascular system.
Clinical Trial Protocol for Safety and Efficacy Assessment (Phase II)
Objective: To evaluate the dose-response, efficacy, and safety of a novel uLABA in patients with moderate-to-severe asthma. This protocol is based on the design of the this compound vs. formoterol trial (NCT00736489).
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participant Population: Patients aged 18-65 with a diagnosis of asthma, demonstrating reversible airway obstruction.
Interventions:
-
Single inhaled doses of the investigational drug (e.g., this compound at 120, 480, 1920 µg).
-
Active comparator (e.g., formoterol at 9 and 36 µg).
-
Placebo.
Key Efficacy Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and serially post-dose to determine maximum bronchodilation (Emax) and duration of action.
Key Safety Endpoints:
-
Adverse Events (AEs): Monitored and recorded throughout the study.
-
Systemic Effects:
-
Serial measurements of serum potassium.
-
Continuous 12-lead Holter monitoring for heart rate and QTc interval.
-
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis at screening and post-treatment.
-
Physical Examinations: Including vital signs, conducted at specified intervals.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Mechanism of action of this compound as a β2-agonist.
Caption: A typical workflow for preclinical safety assessment of an inhaled drug.
Conclusion
This compound demonstrated a safety profile that was comparable or, in some aspects such as serum potassium changes, potentially more favorable than formoterol at doses achieving similar peak bronchodilation[1]. Its adverse event profile was characterized by mild, dose-dependent, and predictable β2-agonist class effects. When benchmarked against other classes of asthma therapies, the safety concerns associated with this compound are distinct. Inhaled corticosteroids carry risks of local side effects and potential systemic effects at high doses[5]. Leukotriene receptor antagonists are generally well-tolerated but have been associated with neuropsychiatric events in some cases. Biologic therapies, while targeted, can be associated with injection-site reactions, hypersensitivity, and in rare cases, more serious adverse events. The discontinuation of this compound's development for asthma means that its long-term safety profile remains uncharacterized. However, the available data provides a valuable benchmark for the development of future inhaled respiratory therapies, highlighting the ongoing effort to optimize the balance between efficacy and safety.
References
A Comparative Guide to AZD-3199: In Vitro Potency and In Vivo Bronchodilator Effects of a Novel Ultra-Long-Acting β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profile of AZD-3199, an investigational ultra-long-acting β2-adrenoceptor agonist (ultra-LABA), with established long-acting β2-agonists (LABAs) and other ultra-LABAs, including olodaterol, indacaterol, salmeterol, and formoterol. The data presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the field of respiratory drug discovery and development.
In Vitro Potency at the Human β2-Adrenoceptor
The in vitro potency of β2-adrenoceptor agonists is a key determinant of their potential therapeutic efficacy. This is typically assessed through functional assays measuring the concentration of the agonist required to elicit a half-maximal response (EC50) and receptor binding assays to determine the binding affinity (Ki). Intrinsic efficacy, which describes the ability of the agonist to activate the receptor, is also a critical parameter.
| Compound | pEC50 | EC50 (nM) | Intrinsic Efficacy (% of Isoprenaline max response) | Receptor Binding Affinity (pKi) |
| This compound | 8.7[1] | ~0.2[1] | Full Agonist[1] | Not Explicitly Reported |
| Olodaterol | 9.0[2] | 0.1[2] | 88%[2] | 8.7 |
| Indacaterol | 8.06[3] | ~8.7 | 73%[3] | 7.5 |
| Salmeterol | 7.50 | ~31.6 | Partial Agonist (38%)[3] | 7.8 |
| Formoterol | 9.32 | ~0.05 | Full Agonist (90%) | 8.1 |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Data is compiled from various sources and experimental conditions may differ.
In Vivo Bronchodilator Effects: Onset and Duration of Action
The preclinical in vivo assessment of bronchodilator effects, particularly the onset and duration of action, provides crucial insights into the potential clinical profile of a novel β2-agonist. These parameters are often evaluated in animal models, such as the guinea pig, by measuring the inhibition of bronchoconstriction induced by agents like histamine or methacholine.
| Compound | Onset of Action (Guinea Pig Tracheal Rings) | Duration of Action (Guinea Pig, intratracheal admin.) |
| This compound | Fast, comparable to formoterol (22 min)[1] | >24 hours (58% bronchoprotection at 24h)[1] |
| Olodaterol | Rapid, comparable to formoterol | >24 hours |
| Indacaterol | Fast, similar to formoterol (30 min)[3] | At least 24 hours[3] |
| Salmeterol | Slower than formoterol | ~12 hours[3] |
| Formoterol | Rapid (similar to salbutamol)[3] | ~4 hours[3] |
Experimental Protocols
In Vitro Functional Potency Assay: Isolated Human Bronchial Rings
This assay assesses the functional potency and efficacy of β2-adrenoceptor agonists in clinically relevant human tissue.
-
Tissue Preparation: Human bronchial rings are obtained from surgical resections and dissected into rings (2-4 mm in width). These rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction: The bronchial rings are contracted with a spasmogen, typically carbachol or methacholine, to induce a stable submaximal contraction.
-
Agonist Addition: Cumulative concentration-response curves are generated by the stepwise addition of the β2-agonist to the organ bath.
-
Data Analysis: The relaxation of the pre-contracted tissue is measured isometrically. The EC50 and maximal relaxation (Emax) are calculated from the concentration-response curves. The intrinsic efficacy is often expressed relative to the maximal relaxation induced by the full agonist isoprenaline.
In Vivo Bronchodilator Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is a standard preclinical method to evaluate the potency, onset, and duration of action of bronchodilators.
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for intravenous administration of substances. Airway resistance is measured using a pneumotachograph and a pressure transducer.
-
Bronchoconstriction Induction: A stable bronchoconstriction is induced by a continuous intravenous infusion or bolus injection of histamine.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically via intratracheal instillation or inhalation, at various doses.
-
Measurement of Bronchodilation: The inhibition of the histamine-induced increase in airway resistance is measured over time to determine the onset of action and the duration of the bronchodilator effect. The ED80 (the dose required to produce 80% of the maximal effect) is often determined.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying pharmacology and the experimental process, the following diagrams illustrate the β2-adrenoceptor signaling pathway and a generalized workflow for the evaluation of novel bronchodilators.
References
- 1. Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD-3199
This document provides comprehensive guidance on the proper disposal procedures for AZD-3199, a β2 adrenergic receptor agonist intended for research use only. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As this compound is an investigational chemical, it should be handled as hazardous waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS) provided by the supplier.
Safety and Handling Profile
All personnel handling this compound must be thoroughly familiar with its hazard profile. The following table summarizes the key safety information available.
| Identifier | Information |
| Chemical Name | N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide[1] |
| Molecular Formula | C32H42N4O4S[1] |
| Primary Hazards | Irritant[1] |
| GHS Classification | H335: May cause respiratory irritation[1] |
| Precautionary Statements | P261, P271, P304+P340, P319, P403+P233, P405, P501[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste. This protocol is based on established best practices for the management of hazardous chemical waste in a laboratory setting.[2]
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, vials, gloves, and bench paper.[2]
-
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash, sharps, or biological waste.[2]
-
Collect different forms of this compound waste (e.g., solid, liquid) in separate, designated containers.[2]
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.[2]
-
Liquid waste containers must have a secure, tight-fitting lid to prevent spills and evaporation.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").
3. On-site Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Keep waste containers closed at all times, except when adding waste.
-
Ensure that this compound waste is stored separately from incompatible chemicals to prevent dangerous reactions.
4. Container Decontamination:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the decontaminated container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS department.
5. Request for Waste Pickup:
-
Once a waste container is full or the project involving this compound is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not attempt to dispose of this compound waste via standard trash or sewer systems.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling AZD-3199
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AZD-3199. Adherence to these personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for minimizing occupational exposure and ensuring a safe laboratory environment.
This compound is identified as an irritant that may cause respiratory irritation.[1] Therefore, stringent safety measures are necessary to prevent inhalation, skin, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the recommended PPE based on the known hazards of the compound and general best practices for handling potent research chemicals.[2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. Double gloving is recommended. | To prevent skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[2][5] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric. | To protect skin and clothing from contamination.[6] |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | To shield against splashes and airborne particles.[2][4][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the compound as a powder or when there is a risk of aerosol generation.[2] | To prevent inhalation of drug particles, as this compound may cause respiratory irritation.[1] |
| Shoe Covers | Recommended when there is a potential for contamination of the floor. | To prevent the spread of contamination outside the handling area.[3] |
Experimental Protocols: Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Signaling Pathways and Logical Relationships: PPE Selection Logic
The selection of appropriate PPE is dependent on the specific procedures being performed and the potential for exposure. The following diagram illustrates the decision-making process for selecting the necessary level of protection.
References
- 1. This compound | C32H42N4O4S | CID 16035068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. benchchem.com [benchchem.com]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
